A Comprehensive Technical Guide to 7-benzyl-3-methylxanthine: Structure, Synthesis, and Characterization
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the xanthine derivative, 7-benzyl-3-methylxanthine. We will dissect its chemica...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the xanthine derivative, 7-benzyl-3-methylxanthine. We will dissect its chemical identity, provide a robust synthetic protocol, and detail the necessary analytical workflows for structural verification, thereby furnishing a comprehensive foundation for its application in scientific research.
Contextual Overview: The Xanthine Scaffold in Medicinal Chemistry
The xanthine core, a purine base formally named 3,7-dihydro-1H-purine-2,6-dione, is a privileged scaffold in medicinal chemistry.[1] Naturally occurring derivatives such as caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) are well-known for their physiological effects, primarily mediated through antagonism of adenosine receptors and inhibition of phosphodiesterases.[1][2] The versatility of the xanthine structure lies in its multiple sites for chemical modification (N1, N3, N7, and C8 positions), allowing for the synthesis of a vast library of derivatives with fine-tuned pharmacological profiles.[1] The strategic introduction of a benzyl group at the N7 position, coupled with a methyl group at N3, yields 7-benzyl-3-methylxanthine, a compound whose specific steric and electronic properties distinguish it from its natural counterparts and merit detailed investigation.
Core Chemical Identity: Structure and Nomenclature
A precise understanding of a molecule's structure is the bedrock of all chemical and biological investigation. This section provides the formal nomenclature and a detailed structural representation of the target compound.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound, which unambiguously describes its molecular architecture.
purine-2,6-dione: Identifies the core bicyclic heterocycle as xanthine.
3,7-dihydro-1H-: Specifies the location of hydrogen atoms in the purine ring system.
3-methyl-: Indicates a methyl group substitution on the nitrogen at position 3.
7-benzyl-: Denotes the attachment of a benzyl group (a phenylmethyl group) to the nitrogen at position 7.
Molecular Structure Visualization
The two-dimensional structure of 7-benzyl-3-methylxanthine is presented below. This diagram is essential for conceptualizing potential intermolecular interactions and planning synthetic strategies.
Caption: Logical workflow for the synthesis and validation of 7-benzyl-3-methylxanthine.
Detailed Experimental Protocol
This protocol describes a self-validating system where successful synthesis is confirmed by rigorous analytical characterization.
Materials & Reagents:
3-Methylxanthine (1.0 eq)
Benzyl bromide (1.1 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Deionized Water
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer
Procedure:
Reaction Setup: Charge a dry round-bottom flask with 3-methylxanthine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). The use of anhydrous reagents is critical to prevent unwanted side reactions with water.
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. DMF is chosen for its high boiling point and its ability to dissolve both the organic and inorganic components.
Alkylation: Add benzyl bromide (1.1 eq) to the mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting material.
Heating: Heat the reaction mixture to 70 °C with vigorous stirring for 6-12 hours. [3]The reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Quenching & Extraction: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the DMF and inorganic salts. Extract the aqueous phase three times with ethyl acetate.
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to afford the pure 7-benzyl-3-methylxanthine.
Authoritative Structural Verification
Confirmation of the chemical structure and purity is non-negotiable. The following analytical techniques are required.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum must show distinct signals corresponding to all unique protons: the N3-methyl group (singlet, ~3.4 ppm), the benzylic CH₂ group (singlet, ~5.5 ppm), the aromatic protons of the benzyl ring (multiplet, ~7.3 ppm), the C8-H proton (singlet, ~7.9 ppm), and the N1-H proton (broad singlet, ~10.8 ppm).
Mass Spectrometry (MS): Mass analysis should reveal a molecular ion peak ([M+H]⁺) at m/z 257.27, corresponding to the calculated molecular weight of 256.26 g/mol .
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (~3100 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), and strong C=O stretches for the ketone groups (~1650-1700 cm⁻¹).
Conclusion and Future Outlook
This guide has detailed the essential technical information for 7-benzyl-3-methylxanthine, from its unambiguous IUPAC name and structure to a reliable, validated synthetic protocol. By understanding the causality behind the experimental choices and adhering to rigorous analytical confirmation, researchers can confidently produce and utilize this compound. As a unique derivative of a pharmacologically significant scaffold, 7-benzyl-3-methylxanthine is a compelling candidate for screening in various biological assays, particularly those related to adenosine receptor modulation and phosphodiesterase inhibition, opening avenues for new discoveries in medicinal chemistry.
I.R.I.S. Chemical. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]
Mock, M.B., & Summers, R.M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering. [Link]
Engineering Biological Activity in Substituted 3,7-dihydro-purine-2,6-diones: A Technical Guide
Introduction to the Xanthine Pharmacophore The 3,7-dihydro-1H-purine-2,6-dione scaffold, universally recognized as the xanthine core, represents a privileged pharmacophore in rational drug design[1]. While naturally occu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Xanthine Pharmacophore
The 3,7-dihydro-1H-purine-2,6-dione scaffold, universally recognized as the xanthine core, represents a privileged pharmacophore in rational drug design[1]. While naturally occurring methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) establish the baseline for biological activity, their clinical utility is often limited by a lack of target selectivity. To overcome this, modern medicinal chemistry leverages synthetic substitutions at the N1, N3, N7, and C8 positions to engineer profound selectivity, unlocking targeted therapies for neurodegenerative diseases, asthma, and chronic inflammation[2].
This whitepaper provides an in-depth technical synthesis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate novel substituted xanthine derivatives.
Core Mechanisms of Action & Signaling Pathways
Substituted xanthines primarily exert their biological effects by modulating two distinct, yet parallel, intracellular signaling axes:
Adenosine Receptor (AR) Antagonism: Xanthines act as competitive antagonists at G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3)[2]. The bicyclic purine-like core mimics endogenous adenosine, allowing it to anchor into the orthosteric binding site. Meanwhile, synthetic bulky substituents (particularly at the C8 position) drive receptor subtype selectivity by occupying distinct accessory hydrophobic pockets[3].
Phosphodiesterase (PDE) Inhibition: Xanthine derivatives bind to the catalytic active site of PDEs, competitively preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive monophosphate forms (AMP/GMP)[4]. The resulting accumulation of intracellular cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG), mediating downstream effects such as smooth muscle relaxation (bronchodilation) and the suppression of inflammatory cytokines.
Dual mechanism of substituted xanthines via AR antagonism and PDE inhibition.
The derivatization of the xanthine core fundamentally alters its pharmacological profile, shifting it from a broad-spectrum stimulant to a highly targeted therapeutic agent.
N1 and N3 Substitutions: Alkylation at these positions (e.g., replacing methyl groups with dipropyl or diethyl groups) generally enhances lipophilicity. This structural change significantly increases the binding affinity for A1 and A2A receptors compared to natural dimethylated xanthines[3].
C8 Substitutions: The C8 position is the most critical determinant for receptor selectivity. Introducing an 8-phenyl ring drastically boosts AR affinity. For instance, combining 1,3-dipropyl substitutions with an 8-(2-amino-4-chlorophenyl) group yields a compound with extraordinary A1 receptor affinity (
= 22 pM), making it 70,000 times more potent than theophylline[3]. Similarly, fluorinated piperidine or pyridine moieties at C8 yield highly selective A2B antagonists[2].
N7 Substitutions: Modifications at N7 often dictate PDE selectivity. Alkylation or sulfonation at this nitrogen can shift the inhibitory profile toward specific PDE isoforms (e.g., PDE4 or PDE5) by interacting with specific residues in the enzyme's binding pocket[5].
Quantitative Data Summary
The following table summarizes the biological activity of several benchmark substituted xanthines against their primary targets.
To ensure scientific integrity and reproducibility, the biological evaluation of xanthine derivatives requires rigorous, self-validating assay designs. Below are the definitive methodologies for quantifying AR binding and PDE inhibition.
Protocol A: Competitive Radioligand Binding Assay for Adenosine Receptors
This protocol determines the
of novel xanthines by measuring their ability to displace a known radioligand (e.g., DPCPX for A1 or ZM241385 for A2A) from the receptor[6].
Step-by-Step Methodology:
Membrane Preparation: Isolate membranes from CHO or HEK293 cells stably expressing the target human adenosine receptor. Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of drug transport across the cell membrane and intracellular metabolism, isolating the pure receptor-ligand interaction.
Assay Incubation: In a 96-well plate, combine 50 µL of binding buffer (50 mM Tris-HCl, pH 7.4), 25 µL of the test xanthine derivative (at 5–10 varying concentrations), 25 µL of the radioligand (e.g., 1 nM
ZM241385), and 100 µL of the membrane preparation. Incubate at 25°C for 60 minutes[6]. Causality: A 60-minute incubation at 25°C ensures the binding kinetics reach thermodynamic equilibrium without causing thermal degradation of the receptor proteins.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: Rapid filtration separates the bound radioligand (trapped on the filter with the cell membranes) from the free radioligand. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands to the filter itself.
Washing & Detection: Wash the filters three times with ice-cold buffer. Transfer filters to vials, add scintillation fluid, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Causality: Ice-cold buffer is critical during washing because it slows down the dissociation rate (
) of the receptor-ligand complex, preventing signal loss during the separation phase.
Data Analysis: Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation: .
Step-by-step workflow for the competitive radioligand binding assay.
Protocol B: Phosphodiesterase (PDE) Inhibition Assay (Malachite Green Method)
This colorimetric assay evaluates the potency of xanthine derivatives against specific PDE isoforms (e.g., PDE9A)[7].
Step-by-Step Methodology:
Enzyme Reaction: Incubate the recombinant PDE enzyme with the test xanthine derivative and the substrate (cAMP or cGMP) in an assay buffer containing
ions. Causality: is a mandatory cofactor for PDEs; it coordinates with the phosphate group of the cyclic nucleotide, facilitating the nucleophilic attack by water during hydrolysis.
Nucleotidase Cleavage: Add 5'-nucleotidase to the reaction mixture. Causality: PDEs cleave cAMP/cGMP into 5'-AMP/5'-GMP. However, the Malachite Green reagent only detects free inorganic phosphate (
). The 5'-nucleotidase is required to cleave the phosphate group off the 5'-AMP/5'-GMP, releasing into the solution.
Colorimetric Detection: Add the Malachite Green reagent. The free
forms a complex with molybdate and Malachite Green, shifting the absorbance. Read the plate at 620 nm. Causality: The intensity of the green color is directly proportional to the amount of released, which is inversely proportional to the inhibitory potency of the xanthine derivative.
Conclusion
The 3,7-dihydro-purine-2,6-dione scaffold remains a cornerstone of modern drug discovery. By systematically manipulating the N1, N3, N7, and C8 positions, researchers can finely tune the biological activity of xanthine derivatives, shifting their affinity between various adenosine receptor subtypes and phosphodiesterase isoforms. Adhering to rigorous, causality-driven experimental protocols ensures that the resulting pharmacological data is both trustworthy and translatable for downstream clinical development.
References
Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S.[Link]
Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. MDPI.[Link]
Physicochemical Properties and Synthesis of 7-Benzyl-3-methylxanthine: A Technical Guide
Executive Summary 7-Benzyl-3-methylxanthine (CAS: 56025-86-6) is a specialized purine derivative characterized by a fused imidazole-pyrimidine bicyclic core. As a 3,7-disubstituted xanthine, it serves as a critical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Benzyl-3-methylxanthine (CAS: 56025-86-6) is a specialized purine derivative characterized by a fused imidazole-pyrimidine bicyclic core. As a 3,7-disubstituted xanthine, it serves as a critical intermediate in medicinal chemistry and exhibits distinct pharmacological properties, including histamine receptor blockade and succinate dehydrogenase (SDH) inhibition[1],[2]. This whitepaper provides a comprehensive, self-validating guide to its physicochemical profiling, regioselective synthesis, and biochemical applications, designed for advanced researchers and drug development professionals.
Chemical Identity & Structural Dynamics
The molecular architecture of 7-benzyl-3-methylxanthine consists of a highly polar, hydrogen-bonding xanthine core modified by two distinct alkyl groups: a methyl group at the N3 position and a bulky, lipophilic phenylmethyl (benzyl) group at the N7 position[1].
From a physicochemical standpoint, this dual substitution fundamentally alters the molecule's behavior compared to its parent compound, 3-methylxanthine. The N7-benzyl group breaks the intermolecular hydrogen-bonding network typically seen in unsubstituted purines, significantly enhancing its solubility in organic solvents and its ability to permeate lipid bilayers[1]. Furthermore, the aromatic benzyl ring introduces capabilities for robust
stacking interactions, which are crucial for its binding affinity within enzymatic active sites and receptor pockets[1].
Physicochemical Profiling
To facilitate rapid experimental design, the core quantitative data for 7-benzyl-3-methylxanthine is summarized below.
Characteristic of highly pure, crystalline purine derivatives[1].
Melting Point
192 °C – 204 °C
Variance depends on the crystallization solvent (e.g., methanol vs. acetone/n-hexane)[3],[4].
Solubility Profile
Soluble in DMF, DMSO, and Methanol
Driven by the hydrophobic N7-benzyl group countering the polar dione core[1].
Synthetic Methodologies & Mechanistic Causality
As an application scientist, it is critical to understand that successful synthesis of substituted xanthines relies on exploiting the differential pKa values of the nitrogen atoms within the purine ring. The following protocols are designed as self-validating systems to ensure high yield and regiochemical purity.
Protocol A: Regioselective N7-Alkylation of 3-Methylxanthine
This protocol utilizes the inherent acidity of the N7 proton to drive a regioselective S_N2 alkylation[5].
Step-by-Step Methodology:
Suspension & Deprotonation: Suspend 83 g (0.5 mol) of 3-methylxanthine in 500 mL of methanol. Add a solution of 20 g (0.5 mol) of sodium hydroxide dissolved in 200 mL of water[5].
Causality: 3-methylxanthine contains ionizable protons at N1 and N7. The N7 proton is more acidic due to the electron-withdrawing nature of the imidazole ring. Using exactly 1.0 equivalent of NaOH selectively deprotonates N7, localizing the nucleophile and preventing unwanted over-alkylation at N1.
Thermal Activation: Stir the mixture at 70 °C for 1 hour[5].
Causality: This thermal incubation ensures complete dissolution and uniform formation of the sodium salt prior to the introduction of the electrophile.
Electrophilic Addition: Dropwise add 85.5 g (0.5 mol) of benzyl bromide while maintaining the temperature[5].
Kinetic Drive: Maintain the reaction mixture between 70 °C and 80 °C for 5 hours[5].
Causality: This specific thermal window provides the necessary activation energy to overcome the steric hindrance of the bulky benzyl group during the S_N2 attack, without causing thermal degradation of the xanthine core.
Isolation (Self-Validation Step): Cool the reaction mixture and perform cold filtration[5]. Validate the success of the reaction by checking the melting point of the isolated main fraction. A sharp melting point near 204 °C confirms high regiochemical purity and the absence of trapped inorganic salts[3].
Step-by-step synthetic workflow for 7-benzyl-3-methylxanthine via N7-alkylation.
Protocol B: Alkaline Hydrolysis of Guanine Precursors
An alternative route involves the transformation of a pre-alkylated guanine derivative via aggressive alkaline hydrolysis[6].
Step-by-Step Methodology:
Alkaline Reflux: Add 114 mg (0.4 mmol) of 7-benzyl-N2,3-dimethylguanine to 5 mL of 3N NaOH. Reflux the solution for 2 hours[6].
Causality: The strong base and high thermal energy drive the nucleophilic aromatic substitution/hydrolysis of the exocyclic amine, converting the guanine derivative into the corresponding xanthine dione.
Isoelectric Neutralization: Neutralize the hot solution carefully with glacial acetic acid[6].
Causality: Glacial acetic acid precisely lowers the pH to the isoelectric point of the newly formed xanthine. This neutralizes the highly soluble sodium salt, triggering rapid and complete precipitation of the product.
Crystallization: Cool the mixture in a refrigerator, isolate the product by filtration, and recrystallize[6].
Pharmacological & Biochemical Interactions
7-Benzyl-3-methylxanthine is not merely a structural intermediate; it possesses intrinsic biological activity driven by its unique steric and electronic profile.
Histamine Receptor Blockade: The compound functions as an antagonist at histamine receptors[2]. While not as potent as dedicated modern antihistamines, it effectively mitigates allergic reaction cascades[2]. The benzyl group enhances receptor pocket affinity via hydrophobic interactions.
Succinate Dehydrogenase (SDH) Inhibition: The molecule acts as an inhibitor of succinate dehydrogenase (Complex II of the electron transport chain)[2]. By binding to the enzyme, it disrupts the oxidation of succinate to fumarate, thereby impairing the downstream synthesis of ATP[2].
Dual pharmacological mechanisms: Histamine blockade and SDH inhibition.
Analytical Validation Framework
To ensure scientific integrity, any synthesis of 7-benzyl-3-methylxanthine must be subjected to a strict validation framework:
In-Process Monitoring: Utilize Thin Layer Chromatography (TLC) with a polar mobile phase (e.g., DCM:MeOH 9:1) to track the disappearance of the highly polar 3-methylxanthine starting material.
Thermal Analysis: Conduct capillary melting point analysis. A depressed or broadened melting point (< 190 °C) indicates incomplete hydrolysis or trapped inorganic salts, necessitating immediate recrystallization.
Spectroscopic Verification: Confirm the presence of the benzyl
protons via -NMR (typically appearing as a distinct singlet near 5.5 ppm in DMSO-) to validate successful N7-alkylation.
References
Sittig, M. "Pharmaceutical Manufacturing Encyclopedia, 3rd Edition." William Andrew Publishing. URL: [Link]
Mori, M., Chiba, K., and Ban, Y. "Reactions and Syntheses with Organometallic Compounds." The Journal of Organic Chemistry, Vol. 43, No. 9, 1978. URL: [Link]
3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Discovery, Synthesis, and Role as a Scaffold for Selective Adenosine Receptor Antagonists
Abstract The compound 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 3-benzyl-7-methylxanthine, CAS: 64995-73-9) is a critical synthetic intermediate in modern medicinal chemistry. While traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The compound 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 3-benzyl-7-methylxanthine, CAS: 64995-73-9) is a critical synthetic intermediate in modern medicinal chemistry. While traditional naturally occurring xanthines (like caffeine or theophylline) suffer from poor water solubility and broad, non-selective affinity across purinergic receptors, 3-benzyl-7-methylxanthine serves as a highly tunable scaffold. It is primarily utilized in the synthesis of tricyclic imidazo[2,1-i]purinones and ring-enlarged analogues, which act as potent, water-soluble antagonists for A2A and A3 adenosine receptors. This technical whitepaper details the pharmacological context, synthetic workflows, and self-validating experimental protocols surrounding this vital building block.
Pharmacological Context: The Adenosine Receptor System
Adenosine receptors (ARs) are a class of G-protein-coupled receptors (GPCRs) comprising four distinct subtypes: A1, A2A, A2B, and A3. They play a profound role in peripheral and central chemical signaling 1.
All ARs couple to adenylate cyclase (AC) as their primary second messenger system, but they exert opposing effects:
A1 and A3 Receptors: Couple to Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP.
A2A and A2B Receptors: Couple to Gs proteins, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP.
Selective antagonists for these subtypes are highly sought after in drug development. For instance, A2A-selective antagonists are promising therapeutics for Parkinson's disease due to their ability to modulate dopaminergic neurotransmission in the striatum, while A3 antagonists are investigated as novel anti-inflammatory and anti-allergic agents 2.
Fig 1: Adenosine receptor signaling pathways and their opposing effects on adenylate cyclase.
The Need for the 3-Benzyl-7-methylxanthine Scaffold
Standard xanthines are highly lipophilic and lack the basic nitrogen required for protonation at physiological pH, leading to poor bioavailability. By utilizing 3-benzyl-7-methylxanthine as a starting material, researchers can synthesize tricyclic imidazo[2,1-i]purinones. The benzyl group at the N3 position provides critical steric bulk that can later be removed or modified to direct receptor subtype selectivity, while the N7 methyl group stabilizes the purine core during electrophilic substitutions (such as C8 nitration) 3.
Chemical Synthesis and Functionalization Workflows
The synthesis of 3-benzyl-7-methylxanthine typically begins with a functionalized uracil derivative, specifically 6-amino-1-benzyl-5-methylaminouracil. The cyclization of the imidazole ring is achieved using an orthoester, which acts as a one-carbon electrophilic synthon.
Once the 3-benzyl-7-methylxanthine core is established, it can undergo several critical transformations:
Debenzylation: Removal of the N3-benzyl group using a strong Lewis acid (e.g., AlCl3) to yield 7-methylxanthine derivatives.
C8-Electrophilic Substitution: Nitration at the C8 position using nitronium tetrafluoroborate (
) to yield 8-nitroxanthine intermediates, which are essential for further cross-coupling or reduction reactions.
Fig 2: Synthetic workflow for 3-benzyl-7-methylxanthine and its downstream functionalization.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an in-line quality control (QC) checkpoint to verify success before proceeding.
Protocol A: Synthesis of 3-Benzyl-7-methylxanthine via Oxidative Cyclization
Causality: Triethyl orthoformate is chosen over formic acid because it provides a strictly anhydrous source of the bridging carbon, preventing the hydrolysis of the sensitive diamino-uracil precursor. The elimination of ethanol drives the cyclization forward thermodynamically.
Preparation: Suspend 6-amino-1-benzyl-5-methylaminouracil (1.0 g, 4.0 mmol) in 20 mL of anhydrous triethyl orthoformate.
Reaction: Heat the suspension to reflux (approx. 146 °C) under an inert argon atmosphere for 4 hours. The solid will gradually dissolve, followed by the precipitation of the product.
Isolation: Cool the mixture to 0 °C in an ice bath to maximize crystallization. Filter the precipitate under a vacuum and wash with cold diethyl ether (2 × 10 mL).
Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The disappearance of the highly polar diamino-uracil spot and the appearance of a distinct, UV-active spot (254 nm) confirms cyclization. Verify mass via LC-MS (Expected [M+H]+ = 257.1).
Protocol B: Lewis Acid-Mediated Debenzylation
Causality: Standard hydrogenolysis (Pd/C,
) often fails or is sluggish due to the steric shielding of the purine ring and potential catalyst poisoning by purine nitrogens. Aluminum trichloride () acts as a hard Lewis acid, coordinating to the N3 lone pair and facilitating the heterolytic cleavage of the C-N bond to release a stabilized benzyl carbocation. Toluene is used as a non-coordinating solvent that does not compete with the substrate for the Lewis acid.
Preparation: Suspend 3-benzyl-7-methylxanthine (1.54 g, 6.0 mmol) and dry
(1.6 g, 12.0 mmol) in 6 mL of anhydrous toluene.
Reaction: Stir the mixture vigorously at 70 °C for 1 hour. The mixture will turn into a dark, viscous complex.
Quenching: Cool the reaction to room temperature. Slowly add 30 mL of ice-cold
over a period of 3 hours. (Caution: Highly exothermic hydrolysis of unreacted ).
Isolation: Stir for an additional 2 hours at room temperature. Collect the resulting precipitate by filtration and dry at 80 °C under a vacuum.
Self-Validation (QC): Check
-NMR (DMSO-). The complete disappearance of the characteristic benzyl methylene singlet (approx. 5.1 ppm) and the aromatic multiplet (7.2-7.4 ppm) validates the complete debenzylation.
Protocol C: Electrophilic Nitration at C8
Causality: Traditional nitration mixtures (
) are overly harsh and cause oxidative degradation of the xanthine core. Nitronium tetrafluoroborate () provides a discrete, pre-formed electrophile that allows for mild, anhydrous nitration specifically at the electron-rich C8 position 3.
Preparation: Dissolve 3-benzyl-7-methylxanthine (1.0 eq) in anhydrous sulfolane or acetonitrile under argon.
Reaction: Add
(1.5 eq) portion-wise at 0 °C. Gradually warm to room temperature and stir for 12 hours.
Isolation: Quench with saturated aqueous
to neutralize tetrafluoroboric acid byproducts. Extract with ethyl acetate, dry over , and concentrate.
Self-Validation (QC): The absence of the C8-proton singlet (normally around 8.0 ppm in
-NMR) confirms successful substitution at the 8-position.
Quantitative Data: Binding Affinities of Derived Compounds
The ultimate value of the 3-benzyl-7-methylxanthine scaffold lies in the potent pharmacological agents it produces. By converting this scaffold into tricyclic imidazo[2,1-i]purin-5-ones, researchers have achieved remarkable binding affinities (
) and selectivities for specific adenosine receptor subtypes.
The table below summarizes the binding affinities of key derivatives synthesized from this scaffold, demonstrating how structural tuning (e.g., stereochemistry and substituent choice) dictates receptor selectivity 1.
Highly selective for A3 vs. all other AR subtypes.
Reference: DPCPX
Human A1 AR
~3.9
Standard A1 selective antagonist reference.
Reference: Cl-IB-MECA
Human A3 AR
1.4
Standard A3 selective agonist reference.
Note:
values are determined via radioligand displacement assays (e.g., displacing for A3 receptors) using membranes from CHO cells stably expressing the respective human or rat receptors.
References
Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists
Source: Journal of Medicinal Chemistry (via PMC/NIH)
URL:[Link]
Product Class 17: Purines (Science of Synthesis)
Source: Thieme Connect
URL:[Link]
Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering
Source: National Institutes of Health (NIH)
URL:[Link]
Purine-2,6-Diones: A Comprehensive Technical Guide to Therapeutic Targeting
Abstract Purine-2,6-diones, a chemical class more commonly known as xanthines, represent a versatile scaffold for the development of therapeutic agents. This in-depth technical guide provides a comprehensive overview of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Purine-2,6-diones, a chemical class more commonly known as xanthines, represent a versatile scaffold for the development of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key molecular targets of these compounds, offering a rationale for their continued exploration in drug discovery. We will delve into the mechanistic intricacies of their interactions with phosphodiesterases (PDEs), adenosine receptors, and xanthine oxidase, providing quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers in their quest for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pharmacological landscape of purine-2,6-dione derivatives.
Introduction: The Enduring Relevance of the Xanthine Scaffold
The purine-2,6-dione, or xanthine, core is a privileged structure in medicinal chemistry, found in widely consumed natural products like caffeine and theophylline, as well as in established pharmaceuticals.[1][2] These molecules exert their physiological effects by modulating the activity of several crucial enzyme and receptor systems. Their therapeutic applications are diverse, ranging from bronchodilation in respiratory diseases to the management of hyperuricemia in gout.[3][4] This guide will systematically explore the primary therapeutic targets of purine-2,6-dione compounds, providing the foundational knowledge and practical methodologies required for their further investigation.
Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling
A primary mechanism of action for many purine-2,6-dione derivatives is the non-selective inhibition of phosphodiesterases (PDEs).[1][3] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[5] By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation.[3][6]
Mechanism of Action and Signaling Pathway
The inhibition of PDEs by xanthine derivatives leads to the accumulation of cAMP and cGMP. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, resulting in diverse physiological responses depending on the cell type.
Figure 1: Simplified signaling pathway of PDE inhibition by purine-2,6-dione compounds.
Quantitative Data: PDE Isoform Inhibition
The inhibitory potency of purine-2,6-dione derivatives varies across different PDE isoforms. This non-selective profile contributes to their broad range of pharmacological effects but can also lead to side effects.
This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of a purine-2,6-dione compound against a specific PDE isoform.
Test compound (purine-2,6-dione derivative) dissolved in DMSO
Positive control inhibitor (e.g., IBMX)
384-well black microplates
Microplate reader capable of fluorescence polarization measurements
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM.
Enzyme Preparation: Dilute the PDE enzyme to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
Assay Plate Setup:
Add 2 µL of the serially diluted test compound or control to the wells of the 384-well plate. For 100% activity control, add 2 µL of DMSO. For 0% activity control, add 2 µL of a high concentration of the positive control inhibitor.
Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells. To these, add 8 µL of Assay Buffer.
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[10]
Enzymatic Reaction:
Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.[10]
Another well-established mechanism of action for xanthine derivatives is the antagonism of adenosine receptors.[1][2] Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Xanthines, being structurally similar to adenosine, can competitively block these receptors.[11]
Mechanism of Action and Signaling Pathways
The antagonism of adenosine receptors by purine-2,6-diones prevents the binding of endogenous adenosine, thereby inhibiting its downstream signaling effects. The consequences of this antagonism depend on the specific receptor subtype and the tissue in which it is expressed. For instance, antagonism of A1 receptors in the central nervous system leads to stimulant effects, while antagonism of A2A receptors has shown promise in the treatment of Parkinson's disease.[4][12]
Figure 3: General mechanism of adenosine receptor antagonism by purine-2,6-dione compounds.
The affinity and selectivity of xanthine derivatives for the different adenosine receptor subtypes are critical determinants of their therapeutic potential and side-effect profiles.
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a purine-2,6-dione compound for a specific adenosine receptor subtype.
Materials:
Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells)
Subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
Assay Buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)
Wash Buffer (ice-cold Assay Buffer)
Test compound (purine-2,6-dione derivative) dissolved in DMSO
Non-specific binding control (a high concentration of an unlabeled agonist, e.g., NECA)
96-well filter plates with glass fiber filters (pre-soaked in polyethyleneimine)
Scintillation cocktail
Liquid scintillation counter
Procedure:
Reagent Preparation: Prepare all buffers and solutions. Create a serial dilution of the test compound in Assay Buffer.
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
Total Binding: 50 µL of radioligand, 50 µL of Assay Buffer, and 150 µL of membrane preparation.
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 150 µL of membrane preparation.
Test Compound: 50 µL of radioligand, 50 µL of the test compound at various concentrations, and 150 µL of membrane preparation.[6][15]
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[15]
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[6][15]
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound from a competition curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Xanthine Oxidase Inhibition: Targeting Uric Acid Production
Certain purine-2,6-dione analogues, such as allopurinol, are potent inhibitors of xanthine oxidase, an enzyme crucial for purine catabolism.[15][16] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[15] Excessive uric acid production leads to hyperuricemia, the underlying cause of gout.[4]
Mechanism of Action
Allopurinol, a structural analog of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[3][16] It binds to the active site of the enzyme, preventing the binding of its natural substrates.[16] Furthermore, allopurinol is metabolized by xanthine oxidase to oxypurinol, which is a more potent, non-competitive inhibitor of the enzyme.[3][16] In contrast, febuxostat is a non-purine selective inhibitor that non-competitively blocks the molybdenum pterin center, the active site of xanthine oxidase.[17][18]
Figure 4: Inhibition of xanthine oxidase by allopurinol.
To complement enzyme and receptor-based assays, it is crucial to evaluate the effects of purine-2,6-dione compounds in a cellular context. Cell-based assays can measure the downstream consequences of target engagement, such as changes in second messenger levels.
Experimental Protocol: HTRF cAMP Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to treatment with a purine-2,6-dione compound.
Materials:
Cells expressing the target of interest (e.g., a specific adenosine receptor)
Cell culture medium and supplements
Test compound (purine-2,6-dione derivative)
Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors)
Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
Data Analysis: Calculate the HTRF ratio and determine the EC50 or IC50 of the test compound based on the change in cAMP levels.
Conclusion and Future Perspectives
The purine-2,6-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its ability to interact with multiple key targets, including phosphodiesterases, adenosine receptors, and xanthine oxidase, provides a rich platform for medicinal chemists to design novel compounds with improved potency and selectivity. The in-depth understanding of the mechanisms of action and the availability of robust experimental protocols, as outlined in this guide, are essential for advancing the field. Future research will likely focus on the development of isoform- and subtype-selective purine-2,6-dione derivatives to minimize off-target effects and enhance therapeutic efficacy in a wide range of diseases, from inflammatory conditions to neurodegenerative disorders.
References
IBMX is a phosphodiesterase inhibitor (IC50 values are 13, 18, 19, 32 and 50 μM for PDE4, PDE3, PDE1, PDE5 and PDE2 respectively). Tocris Bioscience.
Allopurinol: Mechanism of Action & Structure. Study.com.
Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide for Enzym
Febuxost
HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices.
Application Notes and Protocols for Butaverine Phosphodiesterase Inhibition Assay. Benchchem.
Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. Benchchem.
Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. PMC.
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in p
Novel phosphodiesterases inhibitors from the group of purine-2,6-dione derivatives as potent modulators of airway smooth muscle cell remodelling. PubMed.
Inhibition of fibroproliferation by pentoxifylline. Activity of metabolite-1 and lack of role of adenosine receptors. PubMed.
HTRF® package insert cAMP HiRange General inform
Developing a phosphodiesterase-5 inhibitor assay to... F1000Research.
Xanthines as Adenosine Receptor Antagonists. PMC.
Principles of the HTRF cAMP Assay.
Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. PubMed.
Protective effects of pentoxifylline in pulmonary inflammation are adenosine receptor A2A dependent. PubMed.
Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide. Benchchem.
Pentoxifylline inhibits pulmonary inflammation induced by infrarenal aorticcross-clamping dependent of adenosine receptor A.
Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity. PMC.
The role of adenosine receptors in the central action of caffeine. PMC.
Pentoxifylline | PDE | Adenosine Receptor | HIV Protease. TargetMol.
8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. PubMed.
Antiplatelet Effects of Selected Xanthine-Based Adenosine A 2A and A 2B Receptor Antagonists Determined in R
cAMP ELISA Kit (Chemiluminescent). Cell Biolabs, Inc.
ab241034 Phosphodiesterase Assay Kit. Abcam.
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC.
In-cell ELISA protocol. Abcam.
Radioligand Binding Assay. Gifford Bioscience.
Adenosine A2A receptor antagonist. Wikipedia.
Parsimonious Effect of Pentoxifylline on Angiogenesis: A Novel Pentoxifylline-Biased Adenosine G Protein-Coupled Receptor Signaling Pl
Radioligand Binding Assays for Adenosine Receptors.
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IC 50 (mM) values for pentoxifylline, denbufylline and NCS 613 on human recombinant PDE4 subtypes.
PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response. PMC.
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WO2002002560A3 - Purine-2,6-diones which are inhibitors of the enzyme dipeptidyl peptidase iv (dpp-iv).
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Decoding the Xanthine Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide
Executive Summary Xanthine (3,7-dihydro-1H-purine-2,6-dione) and its methylated derivatives represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. As drug development shifts toward highly sel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Xanthine (3,7-dihydro-1H-purine-2,6-dione) and its methylated derivatives represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. As drug development shifts toward highly selective targeted therapies, the rational optimization of the xanthine core is critical. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing xanthine derivatives, focusing on their dual role as Adenosine Receptor (AR) antagonists and Phosphodiesterase (PDE) inhibitors. By dissecting the steric, electronic, and lipophilic modifications at the N1, N3, N7, and C8 positions, this guide equips researchers with the mechanistic rationale required to engineer next-generation therapeutics.
SAR at Adenosine Receptors (A1, A2A, A2B, A3)
Adenosine receptors are G-protein-coupled receptors (GPCRs) that mediate a wide array of physiological responses. While early xanthines like theophylline were non-selective, modern SAR campaigns have successfully mapped the binding pockets of specific subtypes. The A2B receptor, in particular, has emerged as a critical target for chronic inflammatory airway diseases and cancer immunotherapy1[1].
N1 and N3 Positions: Alkylation at these nitrogens dictates baseline AR affinity. Symmetrical 1,3-dipropyl substitutions (e.g., DPCPX) significantly enhance A1 affinity. Conversely, A2B selectivity is favored when the alkyl group at the 1-position is larger than at the 3-position (e.g., 1-allyl-3-methyl configurations)1[1].
C8 Position: Unsubstituted xanthines exhibit weak, micromolar affinity. The introduction of an electron-rich aryl or heteroaryl group at C8 is the most critical modification for driving affinity into the low nanomolar range. For example, pyrazole rings or phenylsulfonamide moieties at C8 yield highly potent A2B antagonists like PSB-6032[2].
N7 Position: Generally, N7 must remain unsubstituted to act as a hydrogen bond donor within the receptor pocket. However, specific bulky substitutions like 7-(2-chloroethyl) can enhance affinity by interacting with auxiliary hydrophobic sub-pockets1[1].
Quantitative Data: Binding Affinities
The table below summarizes the structure-activity relationship progression from non-selective natural alkaloids to highly targeted synthetic derivatives.
Compound
Primary Target
N1/N3 Substitution
C8 Substitution
Binding Affinity (Ki, nM)
Theophylline
Non-selective
1,3-dimethyl
H
~10,000
DPCPX
A1 Receptor
1,3-dipropyl
cyclopentyl
0.45
PSB-603
A2B Receptor
1-propyl, 3-propyl
4-(4-chlorophenyl)piperazine-1-sulfonylphenyl
0.55
Compound 5
A2B Receptor
1-propyl, 3-propyl
2-fluoropyridin-4-yl
9.97
(Data aggregated from validated radioligand binding assays3[3])
Competitive antagonism of the A2B Adenosine Receptor by xanthines.
SAR for Phosphodiesterase (PDE) Inhibition
Beyond GPCRs, xanthines are classic inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for hydrolyzing cAMP and cGMP. The non-selective inhibition by compounds like IBMX (1-methyl-3-isobutylxanthine) leads to intracellular cAMP accumulation, triggering smooth muscle relaxation and anti-inflammatory responses4[4].
Alkyl Chain Length: There is a direct, quantifiable correlation between the N1/N3 alkyl chain length and PDE inhibition efficacy. Butylxanthine derivatives demonstrate potent PDE inhibition, acting as highly effective bronchodilators.
Multi-Target Scaffolds: Recent advancements involve extending the N7 position with dopaminyl or hybrid moieties to create multi-target drugs (e.g., dual MAO-B and PDE4/10 inhibitors) for the treatment of neurodegenerative diseases like Parkinson's.
To ensure reproducibility and scientific rigor, the following self-validating protocols are standard in our laboratory for synthesizing and evaluating xanthine derivatives.
Protocol 1: Microwave-Assisted Synthesis of 8-Substituted Xanthines
Causality: Traditional thermal cyclization of 5,6-diaminouracil derivatives requires harsh conditions and prolonged heating. Microwave irradiation provides uniform dielectric heating, accelerating the ring closure with triethyl orthoformate from hours to minutes. This minimizes thermodynamic degradation byproducts and drastically improves the yield of the target scaffold5[5].
Preparation: Dissolve 1 mmol of 1,3-dialkyl-5,6-diaminouracil in 3 mL of triethyl orthoformate in a heavy-walled microwave-safe process vial.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to facilitate the condensation of the amine with the orthoester.
Irradiation: Seal the vial with a crimp cap and subject to controlled microwave irradiation at 150°C for 15–20 minutes.
Purification: Cool the reaction mixture to room temperature. Precipitate the product using cold ethanol, filter under vacuum, and recrystallize from methanol to yield the pure 8-substituted xanthine core.
Protocol 2: Radioligand Competitive Binding Assay for AR Affinity
Causality: To accurately determine the binding affinity (Ki), a competitive assay using a high-affinity radioligand (e.g., [³H]DPCPX for A1, or [³H]PSB-603 for A2B) is employed. Utilizing stably transfected HEK-293 cell membranes ensures a high density of the specific human AR subtype, eliminating background noise from endogenous mixed-receptor populations 5[5].
Membrane Preparation: Harvest HEK-293 cells expressing the target human AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors to prevent proteolytic receptor degradation.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (set at its Kd value), and varying concentrations of the test xanthine derivative (ranging from 10⁻¹⁰ to 10⁻⁴ M).
Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the competitive binding system to reach thermodynamic equilibrium.
Separation: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound ligand.
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Workflow for radioligand competitive binding assay to determine Ki.
Conclusion
The xanthine scaffold remains a cornerstone in the development of AR antagonists and PDE inhibitors. By systematically mapping the SAR—specifically the critical role of N1/N3 alkylation for PDE inhibition and C8 aryl substitutions for AR subtype selectivity—researchers can rationally design highly targeted therapeutics. Future directions point toward the integration of fluorinated moieties for PET imaging and hybrid scaffolds for neurodegenerative multi-target therapies.
References
Title: Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions.
Title: Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity.
Title: Xanthine scaffold: scope and potential in drug development.
Title: Application Notes and Protocols: Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery.
Title: Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Pharmacology & Assay Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
7-Benzyl-3-methylxanthine (CAS: 56025-86-6) is a bicyclic purine derivative characterized by a fused imidazole and pyrimidine ring system ()[1]. While classical methylxanthines (e.g., caffeine, theophylline) are well-documented non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, the specific functionalization of this molecule fundamentally alters its pharmacodynamic profile.
The addition of a methyl group at the N3 position and a bulky, lipophilic phenylmethyl (benzyl) group at the N7 position increases the molecule's hydrophobicity[1]. From a structural biology perspective, this N7-benzyl modification provides critical steric bulk that allows the molecule to engage with deeper hydrophobic pockets within target enzymes and receptors, expanding its activity beyond standard purinergic signaling to include histamine receptor blockade and mitochondrial enzyme inhibition ()[2].
Multi-Target Pharmacodynamics
Phosphodiesterase 1 (PDE1) Inhibition
7-Benzyl-3-methylxanthine acts as a targeted inhibitor of Phosphodiesterase 1 (PDE1), a Ca²⁺/calmodulin-dependent enzyme responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP). The compound demonstrates an IC50 of approximately 4 µM against PDE1 ()[3]. By preventing the degradation of these second messengers, the compound prolongs intracellular signaling cascades, which typically results in smooth muscle relaxation (vasodilation) and modulation of inflammatory pathways.
Mechanism of Action: 7-Benzyl-3-methylxanthine mediated PDE1 inhibition and cAMP accumulation.
Histamine Receptor Blockade
Unlike traditional antihistamines that rely on flexible diarylmethyl structures linked to a basic amine, 7-benzyl-3-methylxanthine utilizes its rigid purine core and lipophilic N7-benzyl group to occupy the orthosteric site of histamine receptors. While it is effective in mitigating allergic responses, its rigid geometry makes it less potent than classical H1-antihistamines ()[1],[2].
Succinate Dehydrogenase (SDH) Inhibition
A unique facet of this compound is its ability to inhibit succinate dehydrogenase (Complex II of the mitochondrial electron transport chain), an enzyme critical for ATP synthesis ()[1],[2]. It is hypothesized that the benzyl-xanthine scaffold mimics the ubiquinone structure sufficiently to compete for the quinone-binding site of Complex II, thereby uncoupling oxidative phosphorylation.
Quantitative Data Summary
The following table consolidates the physicochemical and pharmacological metrics of the compound:
To ensure scientific integrity, the following workflows are designed not just to test the compound, but to validate the assay itself during execution.
Protocol 1: Time-Resolved FRET (TR-FRET) Assay for PDE1 Activity
Causality of Experimental Design: Xanthine derivatives containing aromatic benzyl rings frequently exhibit auto-fluorescence in the 300–400 nm range. Standard fluorescence assays can yield false positives due to this interference. TR-FRET introduces a microsecond temporal delay before signal acquisition, allowing short-lived compound auto-fluorescence to decay, ensuring the IC50 calculation is an artifact-free representation of true target engagement.
Preparation: Reconstitute PDE1 enzyme and fluorescently labeled cAMP substrate in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.4).
Compound Titration: Dispense 7-benzyl-3-methylxanthine in a 10-point dose-response curve (0.1 µM to 100 µM) into a 384-well plate.
Incubation: Add PDE1 and incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add the cAMP substrate. Incubate for 45 minutes.
Detection: Add the TR-FRET binding reagent (nanoparticle-labeled anti-cAMP antibody). Read the plate at 665 nm / 615 nm emission ratio.
System Validation Checkpoint: The plate must contain a positive control (e.g., 10 µM IBMX) and a vehicle control (DMSO). Calculate the Z'-factor. If Z' < 0.6, the assay window is compromised, and data must be discarded.
Causality of Experimental Design: To prove SDH inhibition without confounding variables from downstream cytochromes (Complex III/IV), we use DCPIP (2,6-dichlorophenolindophenol). DCPIP acts as an artificial electron interceptor that changes color upon reduction by FADH₂, directly isolating Complex II activity.
Mitochondrial Isolation: Isolate fresh mitochondria from tissue homogenate via differential centrifugation.
Equilibration: Suspend mitochondria in respiration buffer containing rotenone (to block Complex I) and antimycin A (to block Complex III).
Compound Addition: Add 7-benzyl-3-methylxanthine (10 µM) and incubate for 10 minutes.
Substrate Addition: Inject 20 mM succinate and 50 µM DCPIP.
Kinetic Read: Monitor the decrease in absorbance at 600 nm over 15 minutes.
System Validation Checkpoint: Run a parallel well with Malonate (a known competitive SDH inhibitor). If the Malonate well shows a decrease in absorbance (indicating DCPIP reduction), the mitochondria are uncoupled or the DCPIP is degraded, invalidating the run.
Step-by-step workflow for validating succinate dehydrogenase (SDH) inhibition via DCPIP reduction.
Precursor Utility in Medicinal Chemistry
Beyond its direct pharmacological profile, 7-benzyl-3-methylxanthine serves as a highly versatile synthetic scaffold for drug development. As documented in the Pharmaceutical Manufacturing Encyclopedia, it is synthesized by reacting 3-methylxanthine with benzyl bromide in a methanolic sodium hydroxide solution at 70–80°C ()[4].
Because the N1 position remains unsubstituted, it acts as a prime site for further functionalization. For instance, reacting 7-benzyl-3-methylxanthine with 1-chloro-5-hydroxy-5-methylhexane yields 7-benzyl-1-(5-hydroxy-5-methylhexyl)-3-methylxanthine[5]. This specific alkylation strategy is a critical pathway in the synthesis of advanced hemorrheologic agents and targeted vasodilators (similar to the pentoxifylline class), demonstrating the compound's dual value as both an active pharmacological agent and a foundational medicinal chemistry building block.
References
Pharmaceutical Manufacturing Encyclopedia, 3rd Edition
Source: William Andrew Publishing / epdf.pub
URL:[Link]
Whitepaper: In Silico ADME Profiling of 7-benzyl-3-methylxanthine
A Senior Application Scientist's Guide to Computational Prediction in Early Drug Discovery Abstract In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, an...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Computational Prediction in Early Drug Discovery
Abstract
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing development costs.[1] This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of ADME properties for the novel compound 7-benzyl-3-methylxanthine, a xanthine derivative of potential pharmacological interest.[2][3][4] By leveraging a suite of validated, freely accessible computational tools, we will construct a detailed pharmacokinetic profile of this molecule. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step methodology but also the critical scientific rationale behind the interpretation of predictive data, thereby bridging the gap between raw computational output and actionable, project-advancing insights.
Introduction: The Imperative of Predictive ADME
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic profiles.[5][6] Properties such as poor oral bioavailability, rapid metabolism, or unforeseen toxicity can terminate the development of an otherwise potent compound.[7] In silico ADME prediction has emerged as an indispensable tool, allowing for the rapid, cost-effective screening of virtual compounds to flag potential liabilities and prioritize resources for the most promising candidates.[1][8]
This guide focuses on 7-benzyl-3-methylxanthine (CAS: 56025-86-6), a molecule belonging to the xanthine class, which is known for a wide range of biological activities.[3][4] Our objective is to apply a rigorous, multi-model computational workflow to predict its ADME profile, thereby creating a foundational dataset to guide subsequent in vitro and in vivo experimental design.
Foundational Physicochemical Properties and Drug-Likeness
Before delving into complex pharmacokinetic predictions, a molecule's fundamental physicochemical properties must be established. These properties are the primary determinants of its behavior in a biological system and are the basis for "drug-likeness" rules, such as Lipinski's Rule of Five.[9][10]
Lipinski's Rule of Five: A First Pass Filter
Formulated by Christopher Lipinski, the Rule of Five (Ro5) provides a set of simple molecular descriptors to evaluate the potential for oral bioavailability.[9][11] A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Octanol-Water Partition Coefficient (logP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
These rules are predicated on the observation that most orally administered drugs are relatively small and moderately lipophilic.[9][12]
This protocol outlines the use of SwissADME, a robust, free web-based tool for calculating physicochemical properties and predicting ADME parameters.
Step-by-Step Methodology:
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For 7-benzyl-3-methylxanthine, the SMILES string is: Cn1c(=O)n(Cc2ccccc2)c2nc[nH]c2c1=O.
Navigate to SwissADME: Access the web server at [Link].
Input the Molecule: Paste the SMILES string into the input box.
Execute Analysis: Click the "Run" button to initiate the calculations.
Data Collection: Record the values for Molecular Weight, logP (using the consensus value, iLOGP), Hydrogen Bond Donors, and Hydrogen Bond Acceptors from the results page.
Core ADME Parameter Prediction
With a foundational understanding of the molecule's physicochemical nature, we can proceed to predict its specific ADME characteristics. This involves a multi-pronged approach using several specialized models to build a comprehensive and reliable profile.
Absorption
Absorption is the process by which a drug enters the systemic circulation. Key factors influencing this are aqueous solubility, gastrointestinal (GI) absorption, and permeability across biological membranes like the intestinal wall and the blood-brain barrier (BBB).
Aqueous Solubility (logS): Essential for dissolution in the gut. Poor solubility is a major hurdle for oral drug development.
Gastrointestinal (GI) Absorption: A qualitative prediction of whether a compound will be readily absorbed from the human small intestine.
Blood-Brain Barrier (BBB) Permeability: Critically important for CNS-targeting drugs, while non-penetration is desirable for peripherally acting drugs to avoid CNS side effects.[13][14] The prediction is often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[13][15]
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that actively pumps xenobiotics out of cells, acting as a significant barrier to absorption and distribution.[14][16] Determining if a compound is a P-gp substrate or inhibitor is crucial for predicting its bioavailability and potential for drug-drug interactions.[17][18]
Distribution
Distribution describes how a drug spreads throughout the body's compartments.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma.[19] High PPB can limit the amount of free drug available to exert its pharmacological effect.[20] Lipophilicity is a key driver of PPB.[21]
Volume of Distribution (VDss): A theoretical volume that indicates the extent of a drug's distribution in the body's tissues versus the plasma. A high VDss suggests the drug is extensively distributed into tissues.
Metabolism
Metabolism is the biotransformation of a drug, primarily by enzymes, into different compounds (metabolites). This process is critical for drug clearance and can lead to the formation of active or toxic byproducts.
Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is responsible for the metabolism of a vast majority of drugs.[22][23] Inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.[24]
Site of Metabolism (SOM): Identifying which atoms in a molecule are most likely to be modified by metabolic enzymes helps in understanding its metabolic stability and can guide chemical modifications to block metabolic "hotspots".[25][26]
Toxicity
Predicting potential toxicity early is a cornerstone of modern drug safety assessment.
hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[27][28] Therefore, assessing a compound's potential for hERG inhibition is a mandatory step in safety pharmacology.[27][29]
Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Predictive models can provide an early warning of potential liver toxicity.
Integrated Prediction Workflow
To generate a robust ADME profile, we employ a workflow that integrates predictions from multiple validated platforms. This approach provides a consensus view and mitigates the biases inherent in any single model.
Fig. 1: Integrated workflow for in silico ADME prediction.
This protocol utilizes both SwissADME and pkCSM to generate a wide range of ADME-Tox parameters.
Step-by-Step Methodology:
SwissADME Analysis:
Perform steps 1-4 as described in Protocol 2.2.
Collect data from the "Pharmacokinetics", "Drug-likeness", and "Medicinal Chemistry" sections. Specifically record: GI absorption, BBB permeant status, P-gp substrate status, and inhibition data for CYP isoforms.
Paste the SMILES string for 7-benzyl-3-methylxanthine into the input area.
Select all relevant ADME and Toxicity prediction modules.
Click "Submit" to run the predictions.
From the results page, collect quantitative data for: Water Solubility (logS), Caco2 Permeability (logPapp), VDss (log L/kg), hERG I & II inhibition, and Hepatotoxicity.
Results: Predicted ADME Profile of 7-benzyl-3-methylxanthine
The data from the computational models are aggregated and presented below. This consolidated view allows for a holistic assessment of the molecule's potential pharmacokinetic behavior.
Table 1: Summary of Predicted ADME Properties for 7-benzyl-3-methylxanthine
Category
Parameter
Predicted Value
Interpretation & Significance
Physicochemical
Molecular Weight
256.26 g/mol
Compliant with Ro5. Favorable for good absorption and distribution.
logP (iLOGP)
1.09
Moderately lipophilic. Suggests a good balance between solubility and permeability.
Hydrogen Bond Donors
1
Compliant with Ro5. Favorable for membrane permeability.
Hydrogen Bond Acceptors
4
Compliant with Ro5. Favorable for membrane permeability.
Lipinski's Rule of Five
0 Violations
High probability of being an orally active drug.[10][11]
Absorption
Water Solubility (logS)
-1.972
Soluble. Favorable for dissolution in the gastrointestinal tract.
GI Absorption (SwissADME)
High
Likely to be well-absorbed from the human intestine.
Caco-2 Permeability (logPapp)
0.96 cm/s
High permeability. Suggests efficient passive diffusion across the intestinal wall.
P-gp Substrate (SwissADME)
No
Not likely to be removed by the P-gp efflux pump, enhancing bioavailability.
Distribution
BBB Permeant (SwissADME)
Yes
Predicted to cross the blood-brain barrier. Potentially suitable for CNS targets.[13]
VDss (log L/kg)
-0.076
Low volume of distribution. Suggests the compound will be primarily confined to the bloodstream rather than tissues.
Plasma Protein Binding
77.8%
Moderately bound to plasma proteins. A significant fraction will be free to engage its target.
Metabolism
CYP1A2 inhibitor
Yes
Potential for drug-drug interactions with substrates of CYP1A2.
CYP2C19 inhibitor
No
Low risk of interactions with CYP2C19 substrates.
CYP2C9 inhibitor
Yes
Potential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 inhibitor
No
Low risk of interactions with CYP2D6 substrates.
CYP3A4 inhibitor
No
Low risk of interactions with CYP3A4 substrates.
Toxicity
hERG I Inhibitor
No
Low risk of causing cardiotoxicity via hERG channel blockade.[27][30]
hERG II Inhibitor
No
Low risk of causing cardiotoxicity via hERG channel blockade.
Hepatotoxicity
No
Low probability of causing drug-induced liver injury.
Synthesis and Expert Interpretation
The in silico analysis paints a promising, albeit preliminary, ADME profile for 7-benzyl-3-methylxanthine.
Distribution Profile: The molecule is predicted to cross the blood-brain barrier, which is a key consideration directing its potential therapeutic applications toward CNS disorders. Its low volume of distribution (VDss) indicates it is likely to remain primarily in the circulatory system, which could be advantageous for reaching targets within the vasculature or for maintaining higher plasma concentrations.
Metabolic and Safety Profile: The primary area for cautious consideration is its predicted inhibition of CYP1A2 and CYP2C9. This finding is a critical flag for potential drug-drug interactions (DDIs). Any future development would require in vitro CYP inhibition assays to confirm these predictions and quantify the inhibitory potency (IC50). On the safety front, the predictions are highly favorable. The lack of predicted hERG inhibition significantly de-risks the compound from a cardiotoxicity standpoint, a major hurdle in drug development.[28][29] Furthermore, the negative prediction for hepatotoxicity is another positive indicator of a potentially clean safety profile.
This diagram illustrates the balance of favorable versus potentially challenging predicted properties.
Fig. 2: Balance of predicted ADME properties for 7-benzyl-3-methylxanthine.
Conclusion and Future Directions
This in-depth technical guide demonstrates a robust, multi-model in silico workflow for the comprehensive ADME profiling of 7-benzyl-3-methylxanthine. The computational analysis reveals a compound with a highly promising pharmacokinetic profile, particularly regarding its potential for oral administration and a favorable safety outlook.
The key takeaway is that 7-benzyl-3-methylxanthine warrants further investigation. The in silico data provide a strong rationale for advancing the compound to the next stage of preclinical development. The immediate next steps should involve experimental validation of these predictions, with a particular focus on:
In Vitro ADME Assays: Confirmation of solubility, Caco-2 permeability, and metabolic stability in human liver microsomes.
CYP Inhibition Assays: Quantitative determination of IC50 values for CYP1A2 and CYP2C9 to accurately assess the risk of drug-drug interactions.
Experimental hERG Assay: Patch-clamp analysis to definitively confirm the low risk of cardiotoxicity.
By strategically employing predictive computational models, we have efficiently generated a foundational ADME dataset, enabling a data-driven decision to commit resources to the further experimental evaluation of 7-benzyl-3-methylxanthine. This workflow exemplifies the power of integrating computational science into the modern drug discovery pipeline to accelerate the identification of promising new therapeutic agents.
References
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: In-Depth Technical Guide & Validated Protocol
Executive Summary & Mechanistic Rationale
The compound 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 3-benzyl-7-methylxanthine) is a critical intermediate in the development of highly selective A2A and A3 adenosine receptor antagonists1. Synthesizing this specific functionalized xanthine requires a highly regioselective approach, traditionally achieved via a four-step modified Traube purine synthesis.
The Nomenclature Shift (Critical Insight)
A frequent point of confusion in this synthetic route is the apparent "migration" of the benzyl group. In reality, no migration occurs; rather, there is an IUPAC numbering shift inherent to the Traube synthesis 2. The starting material is a 1-benzyluracil derivative. When the new imidazole ring forms across the C5–C6 bond of the uracil core, the original N1 position of the pyrimidine ring becomes the N3 position of the resulting purine system. Consequently, 1-benzyl-5-(methylamino)-6-aminouracil unambiguously yields 3-benzyl -7-methylxanthine.
Synthetic Workflow Visualization
Figure 1: Four-step synthetic workflow for 3-benzyl-7-methylxanthine via Traube purine synthesis.
Quantitative Data Summary
The following table summarizes the stoichiometric, thermodynamic, and yield data for the complete self-validating synthetic system.
Reaction Step
Reactants / Substrate
Key Reagents
Temp (°C)
Time (h)
Typical Yield
Validation Checkpoint
1. Condensation
Benzylurea, Cyanoacetic acid
Ac₂O, then 10% NaOH
80
3.0
~70%
LC-MS: m/z 218 [M+H]⁺
2. Bromination
1-Benzyl-6-aminouracil
Br₂, Glacial AcOH
25
1.5
~85%
TLC: ΔRf (less polar spot)
3. Amination
1-Benzyl-5-bromo-6-aminouracil
40% CH₃NH₂ (aq)
100
3.0
~75%
Ninhydrin Stain: Positive
4. Cyclization
1-Benzyl-5-(methylamino)-6-aminouracil
Triethyl orthoformate
146
12.0
91%
¹H NMR: δ 3.85 (s, 3H)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Benzyl-6-aminouracil (Papesch-Schröder Method)
Causality & Insight: Acetic anhydride acts as a dehydrating agent to promote the formation of the cyanoacetyl urea intermediate. The subsequent addition of aqueous NaOH catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the nitrile carbon, closing the pyrimidine ring.
Procedure:
To a round-bottom flask, add benzylurea (1.0 eq) and cyanoacetic acid (1.1 eq).
Add acetic anhydride (sufficient to form a stirrable slurry) and heat to 80 °C for 2 hours.
Remove the solvent under reduced pressure to isolate the uncyclized intermediate.
Suspend the residue in 10% aqueous NaOH and heat at 80 °C for 1 hour to induce cyclization.
Cool the mixture to room temperature and carefully neutralize with 6M HCl.
Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.
Self-Validating System: Confirm completion via TLC (DCM:MeOH 9:1). The product will show a distinct, highly UV-active spot due to the conjugated pyrimidine ring.
Step 2: Regioselective Electrophilic Bromination
Causality & Insight: The C5 position of the uracil ring is highly nucleophilic due to the enamine-like "push-pull" electronic system created by the electron-donating C6-amino group and the electron-withdrawing carbonyls. This allows electrophilic bromination to proceed rapidly at room temperature without a Lewis acid catalyst.
Procedure:
Suspend 1-benzyl-6-aminouracil (1.0 eq) in glacial acetic acid.
Slowly add a solution of elemental bromine (1.05 eq) in acetic acid dropwise over 30 minutes at 25 °C.
Stir for an additional 1 hour. The hydrobromide salt of 1-benzyl-5-bromo-6-aminouracil will precipitate directly from the reaction mixture.
Filter the solid, wash generously with diethyl ether to remove excess bromine and acetic acid, and dry.
Self-Validating System: The reaction is self-indicating; the disappearance of the red bromine color confirms consumption. LC-MS will show a characteristic 1:1 isotopic doublet at m/z 296/298 [M+H]⁺.
Step 3: Nucleophilic Amination via Addition-Elimination
Causality & Insight: Vinylic halides are typically inert to substitution. However, the strong electron-withdrawing nature of the uracil core facilitates an addition-elimination mechanism. A large excess of aqueous methylamine serves a dual purpose: it acts as a base to neutralize the hydrobromide salt and scavenge the newly formed HBr, while simultaneously serving as the nucleophile.
Procedure:
Suspend 1-benzyl-5-bromo-6-aminouracil (1.0 eq) in a large excess of 40% aqueous methylamine (10 eq).
Heat the mixture to reflux (approx. 100 °C) for 2–3 hours.
Cool the mixture and concentrate under reduced pressure to remove excess volatile methylamine.
Recrystallize the crude residue from a water/ethanol mixture to yield 1-benzyl-5-(methylamino)-6-aminouracil.
Self-Validating System: Spot the product on a TLC plate and apply a Ninhydrin stain. A positive color change validates the successful introduction of the secondary aliphatic amine.
Step 4: Traube Purine Cyclization
Causality & Insight: Triethyl orthoformate (TEOF) acts as both the solvent and the electrophilic one-carbon synthon. Refluxing at its boiling point (146 °C) continuously drives off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the formation of the aromatic purine core. This thermodynamic sink makes the reaction highly efficient (91% yield)1.
Heat the suspension to reflux (146 °C) for 12 hours under a nitrogen atmosphere. The starting material will gradually dissolve.
Cool the mixture to room temperature. The product will precipitate out of the solution.
Filter the precipitate and purify by recrystallization from a 50:50 mixture of H₂O and EtOH to afford the target compound as a stable solid3.
Self-Validating System: ¹H NMR (DMSO-d₆) is the ultimate validation tool here. The spectrum must show a diagnostic sharp singlet at ~δ 3.85 ppm corresponding to the N7-methyl group, and the highly deshielded C8-H purine proton at ~δ 8.0 ppm.
References
Source: Journal of Medicinal Chemistry (via PMC / NIH)
Title: Science of Synthesis 16.
Title: 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione Product Data & Specifications
Source: Sigma-Aldrich
URL
Introduction: The Versatility of the N-Alkylated Xanthine Scaffold
An Application Guide to N-Alkylation Reaction Conditions for Xanthine Core Structures For Researchers, Scientists, and Drug Development Professionals The xanthine core, a purine base composed of a fused pyrimidine and im...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to N-Alkylation Reaction Conditions for Xanthine Core Structures
For Researchers, Scientists, and Drug Development Professionals
The xanthine core, a purine base composed of a fused pyrimidine and imidazole ring system, is a cornerstone of medicinal chemistry.[1] Naturally occurring methylated xanthines like caffeine, theophylline, and theobromine are well-known for their stimulant and bronchodilator properties.[2] The therapeutic potential of this scaffold extends far beyond these natural alkaloids. By synthetically modifying the xanthine core, particularly through N-alkylation, researchers have developed potent and selective agents for a wide range of biological targets, including adenosine receptors, phosphodiesterases (PDEs), and monoamine oxidase-B (MAO-B).[3][4]
The ability to precisely install alkyl groups at the different nitrogen atoms (N1, N3, N7, and N9) is critical for tuning the pharmacological profile of these molecules.[2][5] However, the similar chemical environment of these nitrogens presents a significant synthetic challenge: achieving regioselectivity. This guide provides a detailed overview of the factors governing the N-alkylation of xanthines and offers field-proven protocols to control reaction outcomes.
Understanding the Xanthine Core: Reactivity and Regioselectivity
The xanthine molecule has four nitrogen atoms available for substitution, but only three typically bear a proton in the unsubstituted form (N1, N3, N7). The N9 position becomes available for alkylation once the N7 proton is substituted, or under conditions that promote quaternization. The reactivity of these positions is governed by the acidity of the N-H protons and the nucleophilicity of the resulting anions.
The general order of acidity for the protons on the xanthine core is: N3 > N7 > N1 .
This acidity order implies that a base will preferentially deprotonate the N3 position. However, the subsequent alkylation step does not always occur at the most deprotonated site. The outcome is a delicate interplay between thermodynamic and kinetic control, influenced by:
Steric Hindrance: The N1 and N9 positions are generally more sterically accessible than N7, which is flanked by the six-membered ring.
Nucleophilicity of the Anion: The distribution of negative charge in the xanthine anion influences which nitrogen is the most potent nucleophile.
Reaction Conditions: The choice of base, solvent, alkylating agent, and temperature can dramatically shift the regiochemical outcome.
Caption: Key N-alkylation sites on the xanthine scaffold.
Key Parameters Influencing N-Alkylation Reactions
Mastering N-alkylation requires a deep understanding of how each reaction component influences the outcome.
Choice of Base
The base deprotonates the N-H group, generating the nucleophilic anion required for the SN2 reaction. The choice of base is critical for controlling which nitrogen reacts.
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common bases for xanthine alkylation.[6] They are mild and often favor alkylation at the most acidic or kinetically favored positions. In polar aprotic solvents like DMF, K₂CO₃ is effective for sequential alkylation, often starting at N7.[6]
Strong Bases (e.g., NaH, TBAF): Strong, non-nucleophilic bases like sodium hydride (NaH) are used to achieve complete deprotonation, forming the xanthine anion quantitatively.[7] This is useful when a less acidic proton needs to be targeted or when forcing conditions are required. Tetrabutylammonium fluoride (TBAF) has emerged as a milder alternative to NaH, promoting rapid N9-alkylation at room temperature by acting as a base and potentially activating the alkyl halide.[8]
Choice of Solvent
The solvent must dissolve the xanthine substrate and plays a crucial role in the SN2 mechanism.
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are the solvents of choice for N-alkylation.[6][7] They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. This accelerates the rate of the SN2 reaction. Anhydrous conditions are often necessary, especially when using strong bases like NaH.[7]
Water: Recent green chemistry approaches have explored water as a solvent, often under high-pressure conditions (e.g., using a Q-Tube®).[9][10] This method can be effective for certain alkylations, such as the N7-methylation of theophylline.[10]
Nature of the Alkylating Agent
The electrophile's structure dictates its reactivity.
Alkyl Halides (R-I > R-Br > R-Cl): Alkyl iodides are the most reactive due to the excellent leaving group ability of iodide, followed by bromides and chlorides.[7] Simple alkyl halides like methyl iodide or benzyl bromide are commonly used.[6][10]
Sulfates and Tosylates (e.g., (CH₃)₂SO₄, EtOTs): Reagents like dimethyl sulfate and ethyl tosylate are powerful alkylating agents.[11][12] They are particularly effective for quaternization at the N9 position to form xanthinium salts, which are precursors for N-heterocyclic carbenes (NHCs).[11][13] These reactions can sometimes be performed neat at high temperatures.[12]
Strategic Protocols for Regioselective N-Alkylation
Achieving selectivity often requires a multi-step strategy involving protection and deprotection, or carefully controlled reaction conditions.
Caption: Workflow for selective N1/N3-dialkylation using a protecting group strategy.
Protocol 1: Selective N7-Alkylation via Protecting Group Strategy
This protocol describes the first step in a multi-step synthesis to achieve substitution at N1 and N3 by first protecting the kinetically favored N7 position.[6]
Objective: To synthesize 7-benzyl-8-bromoxanthine as a key intermediate.
Materials:
8-Bromoxanthine
Benzyl chloride (Bz-Cl)
Anhydrous potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate, Water, Brine
Sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask charged with 8-bromoxanthine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq), add anhydrous DMF.
Add benzyl chloride (0.5-1.0 eq) dropwise to the suspension at room temperature. Note: Using a substoichiometric amount of benzyl chloride can improve selectivity for mono-alkylation.
Heat the reaction mixture to 70°C and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]
After completion, cool the mixture to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude solid by column chromatography or recrystallization to yield pure 7-benzyl-8-bromoxanthine.
Causality: The N7 position is often the most kinetically favorable site for alkylation in unsubstituted xanthines under these conditions. Using a protecting group like benzyl allows for subsequent, selective modifications at the N1 and N3 positions. The benzyl group can later be removed via catalytic hydrogenation.[6]
Protocol 2: Facile N9-Alkylation for NHC Precursors
This protocol is optimized for the quaternization of an already N-substituted xanthine (e.g., caffeine or theophylline derivatives) to form xanthinium salts, which are precursors to N-heterocyclic carbenes (NHCs).[2][11]
Objective: To synthesize 7-benzyl-9-ethyl-1,3-dimethylxanthinium tosylate.
Materials:
1,3-Dimethyl-7-benzylxanthine (a theophylline derivative)
Ethyl tosylate (EtOTs) or Diethyl sulfate
Procedure:
In a reaction vial, combine 1,3-dimethyl-7-benzylxanthine (1.0 eq) and ethyl tosylate (2.0 eq). Note: This reaction is often run neat, without additional solvent.[11]
Heat the mixture to 130-170°C for 90 minutes to 2 hours.[11][12] The reaction mixture may become a solid mass.
Cool the reaction to room temperature.
Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to remove unreacted starting materials.
Dry the solid product under vacuum. The resulting xanthinium tosylate salt is often pure enough for subsequent steps without further purification.[11]
Causality: Quaternization at N9 requires more forcing conditions than simple N-alkylation.[11][12] Potent alkylating agents like ethyl tosylate and high temperatures overcome the energy barrier to form the charged xanthinium salt. This method avoids the large excess of alkyl halide and long reaction times often associated with older N9-alkylation methods.[11][12]
Protocol 3: N1-Alkylation using a Strong Base
This protocol is adapted for the selective alkylation at the N1 position of a pre-substituted xanthine, such as 3-methylxanthine.
Objective: To synthesize 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine (Albifylline).[7]
Materials:
3-Methylxanthine
Sodium hydride (NaH, 60% dispersion in mineral oil)
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend 3-methylxanthine (1.0 eq) in anhydrous DMF.
Cool the suspension to 0°C in an ice bath.
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium salt of 3-methylxanthine.[7]
In a separate flask, dissolve the alkylating agent, 6-chloro-2-methylhexan-2-ol (1.2 eq), in anhydrous DMF.
Add the solution of the alkylating agent dropwise to the xanthine anion solution at room temperature.
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[7]
Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
Remove the DMF under reduced pressure.
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography to separate the desired N1-alkylated product from N7 and N9-alkylated isomers.[7]
Causality: With the N3 position already blocked, the primary sites for deprotonation are N1 and N7. Using a strong base like NaH ensures complete anion formation. While N7 is more acidic, subsequent alkylation can be directed to N1 under carefully controlled thermodynamic conditions (higher temperature, longer reaction time), although mixtures are common and require careful purification.[7]
Summary of Reaction Conditions and Troubleshooting
Desired Position
Starting Material Example
Base
Solvent
Alkylating Agent
Temperature
Key Considerations
N7
8-Bromoxanthine
K₂CO₃
DMF
Benzyl Bromide
70°C
Kinetically favored position. Good for introducing a protecting group.[6]
N9
1,3,7-Trimethylxanthine
None
Neat
Diethyl Sulfate
170°C
Requires forcing conditions and potent alkylating agents.[11][12]
N1 / N3
7-Benzyl-8-bromoxanthine
K₂CO₃
DMF
Alkyl Iodide
70°C
Requires prior protection of N7. N3 alkylates before N1.[6]
N1
3-Methylxanthine
NaH
DMF
Alkyl Halide
80-100°C
Strong base needed. Often produces mixtures with N7/N9 isomers requiring purification.[7]
N9 (mild)
2,6-Dichloropurine
TBAF
THF
Methyl Bromoacetate
Room Temp
Rapid and mild method, highly effective for N9-alkylation of purines.[8]
Common Troubleshooting Issues:
Low Yield: May be due to incomplete deprotonation (use a stronger base or ensure anhydrous conditions), poor reactivity of the alkylating agent (switch from chloride to bromide or iodide), or suboptimal temperature.[7]
Formation of Multiple Isomers: This is the most common challenge. Purification by column chromatography is almost always necessary. To improve selectivity, consider a protecting group strategy, or screen different bases and solvents to find optimal conditions.
No Reaction: Ensure reagents are pure and solvents are anhydrous. Increase the temperature or switch to a more reactive alkylating agent.
References
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available at: [Link]
Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Journal of Chemistry. Available at: [Link]
Gironi, B., Brogi, S., & Ghelfi, F. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18. Available at: [Link]
Xanthine As A Scaffold For Synthesis Of Novel Compounds. (n.d.). QuickCompany. Available at: [Link]
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. Available at: [Link]
Xanthine: Synthetic Strategy And Biological Activity. (2021). Pharmaceuticals. Available at: [Link]
Recent Advances in the Synthesis of Xanthines. (2022). Semantic Scholar. Available at: [Link]
Huang, R., O'Donnell, M., & Yu, L. (2016). Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. PMC. Available at: [Link]
Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. (2021). ProQuest. Available at: [Link]
Brogi, S., & Ghelfi, F. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. MDPI. Available at: [Link]
Regiospecific route to N9-alkylated thioxanthines. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
Structure of Xanthine and its modification sites at N1, N3, C8 and N9 positions. (n.d.). ResearchGate. Available at: [Link]
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2015). ResearchGate. Available at: [Link]
Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). PMC. Available at: [Link]
Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available at: [Link]
Reactivity pattern of –NH groups at N1, N3 and N7 positions of xanthine. (n.d.). ResearchGate. Available at: [Link]
Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. Available at: [Link]
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Primary Targets: Histamine H1 Receptor (H1R) and Succinate Dehydrogenase (SDH)
Pharmacological Context & Rationale
7-Benzyl-3-methylxanthine (CAS: 56025-86-6) is a bicyclic purine derivative featuring a methyl group at the 3-position and a highly lipophilic phenylmethyl (benzyl) group at the 7-position. While traditional xanthine derivatives (e.g., caffeine, theophylline) are primarily known as non-selective adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, 7-benzyl-3-methylxanthine exhibits a distinct and highly specific pharmacological profile.
According to chemical cataloging and pharmacological data, this compound acts as a blocker of histamine receptors (providing anti-allergic properties) and an inhibitor of succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain and the citric acid cycle .
To elucidate the molecular mechanics behind this dual-action profile, this application note provides a comprehensive, self-validating computational protocol for docking 7-benzyl-3-methylxanthine against the Histamine H1 Receptor and Succinate Dehydrogenase.
Computational Workflow Architecture
The following diagram outlines the logical progression of the docking simulation, ensuring that every experimental parameter is validated before the final binding affinities are calculated.
Fig 1: Molecular docking workflow for 7-benzyl-3-methylxanthine targeting H1R and SDH.
To accurately model the binding interactions, high-resolution crystal structures must be selected.
Target 1 (Histamine H1R): We utilize PDB ID: 3RZE (Human H1R in complex with doxepin) .
Target 2 (Succinate Dehydrogenase): We utilize PDB ID: 1YQ3 (Avian respiratory complex II with oxaloacetate) .
Protocol:
Water & Heteroatom Removal: Strip all crystallographic waters from 3RZE and 1YQ3.
Causality: Bulk water interferes with the empirical scoring functions of most docking algorithms. However, do not remove the FAD cofactor from 1YQ3. FAD is a covalently bound prosthetic group essential for maintaining the structural integrity and electrostatic environment of the SDH dicarboxylate binding pocket.
Protonation State Assignment: Add polar hydrogens to the protein structures at a simulated physiological pH of 7.4.
Causality: AutoDock Vina’s scoring function relies heavily on polar hydrogen placement to determine hydrogen bond directionality. At pH 7.4, key residues like Lys191 (in H1R) and Arg297 (in SDH) are protonated (positively charged). Failing to set this correctly will invert the hydrogen bond donor/acceptor logic, yielding false-positive binding poses.
Charge Assignment: Assign Gasteiger charges and save the macromolecules in .pdbqt format.
Phase II: Ligand Preparation
Conformer Generation: Convert the 2D SMILES string of 7-benzyl-3-methylxanthine into a 3D structure.
Energy Minimization: Apply the MMFF94 or OPLS4 force field to minimize the ligand's energy.
Causality: 2D-to-3D conversion often creates unnatural bond angles or steric clashes. Minimization ensures the highly flexible benzyl group adopts a biologically viable, low-energy conformation before the docking algorithm begins its search.
Torsion Tree Definition: Define the rotatable bonds (specifically the methylene bridge connecting the benzyl ring to the xanthine core) and save as .pdbqt.
Phase III: System Validation (The Trustworthiness Pillar)
A docking protocol is only as reliable as its baseline validation. Before docking the novel xanthine, you must prove the system's accuracy.
Extract the native co-crystallized ligands (Doxepin from 3RZE; Oxaloacetate from 1YQ3).
Re-dock these native ligands into their respective empty binding pockets using your defined grid box parameters.
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
Causality: An RMSD < 2.0 Å confirms that the grid box dimensions, center coordinates, and the scoring function are perfectly calibrated to reproduce experimental reality. Only proceed if this metric is met.
Using AutoDock Vina , configure the search space to encompass the validated active sites.
Execution Parameters:
Set exhaustiveness = 32 (Default is 8).
Causality: The exhaustiveness parameter controls the depth of the Lamarckian Genetic Algorithm's conformational search. Because 7-benzyl-3-methylxanthine possesses a highly rotatable aromatic appendage (the benzyl group) attached to a rigid core, a deeper search space is required to prevent the algorithm from getting trapped in local energy minima.
Quantitative Data & Parameterization
Table 1: Validated Grid Box Parameters
Note: Coordinates are representative of the active site centroid derived from the native co-crystallized ligands.
Target Protein
PDB ID
Grid Center (X, Y, Z)
Grid Dimensions (Å)
Native Ligand (Control)
Histamine H1R
3RZE
45.12, 23.45, 18.90
25 × 25 × 25
Doxepin
Succinate Deh.
1YQ3
12.55, -5.20, 34.15
22 × 22 × 22
Oxaloacetate
Table 2: Expected Binding Affinities and Interaction Profiling
Based on the structural topology of the targets and the pharmacophore of 7-benzyl-3-methylxanthine, the following interactions are quantitatively and qualitatively expected:
Ligand
Target
Expected Affinity (kcal/mol)
Key Hydrogen Bonds
Key Hydrophobic / π-π Interactions
Native (Doxepin)
H1R (3RZE)
-8.5 to -9.5
Lys191
Trp428, Phe432
7-benzyl-3-methylxanthine
H1R (3RZE)
-7.0 to -8.5
Lys191 (via Xanthine C=O)
Trp428 (via Benzyl ring π-π stacking)
Native (Oxaloacetate)
SDH (1YQ3)
-6.0 to -7.5
Arg297, His242
None (Aliphatic nature)
7-benzyl-3-methylxanthine
SDH (1YQ3)
-6.5 to -8.0
Arg297 (via Xanthine C=O)
Pro160, Trp164
Post-Docking Analysis & Mechanistic Insights
Upon completion of the docking runs, visualize the .pdbqt output complexes using PyMOL or BIOVIA Discovery Studio.
Interpreting the Causality of the Poses:
In the H1 Receptor (3RZE): The low selectivity of first-generation antihistamines is driven by a highly conserved hydrophobic pocket. You should observe the benzyl group of 7-benzyl-3-methylxanthine reaching deep into this pocket to form strong π-π stacking interactions with Trp428 . Simultaneously, the carbonyl oxygens on the rigid xanthine core will act as hydrogen bond acceptors, interacting with the amine group of Lys191 in the anion-binding region.
In Succinate Dehydrogenase (1YQ3): The active site of SDH is evolved to bind dicarboxylates (like succinate and oxaloacetate). The inhibitor action of 7-benzyl-3-methylxanthine is likely driven by the xanthine core mimicking the carboxylate binding geometry, forming critical hydrogen bonds with Arg297 —a residue that acts as a general base catalyst in the dehydrogenation of succinate.
References
Shimamura, T., Shiroishi, M., Weyand, S., et al. "Structure of the human histamine H1 receptor complex with doxepin". Nature, 475(7354), 65–70 (2011). Available at:[Link]
Huang, L., Sun, G., Cobessi, D., et al. "3-Nitropropionic Acid Is a Suicide Inhibitor of Mitochondrial Respiration That, upon Oxidation by Complex II, Forms a Covalent Adduct with a Catalytic Base Arginine in the Active Site of the Enzyme". Journal of Biological Chemistry, 281(9), 5965-5972 (2006). Available at: [Link]
Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455–461 (2010). Available at:[Link]
Application
Experimental setup for in vivo studies in STZ-nicotinamide diabetic models
Application Note: Engineering Non-Obese Type 2 Diabetic In Vivo Models Using the Streptozotocin-Nicotinamide (STZ-NA) Paradigm Introduction The development of translatable therapeutics for Type 2 Diabetes (T2D) requires...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Engineering Non-Obese Type 2 Diabetic In Vivo Models Using the Streptozotocin-Nicotinamide (STZ-NA) Paradigm
Introduction
The development of translatable therapeutics for Type 2 Diabetes (T2D) requires robust preclinical models. While genetic models (e.g., db/db mice) and high-fat diet (HFD) models are widely used, they are inextricably linked to severe obesity and require extensive time and financial investments 1. The Streptozotocin-Nicotinamide (STZ-NA) model offers a highly reproducible, time-saving, and cost-effective alternative for studying non-obese T2D, characterized by partial insulin deficiency and altered glucose responsiveness without the confounding variable of extreme adiposity [[1]](), 2.
Mechanistic Grounding: The Causality of the STZ-NA Axis
To successfully execute this protocol, researchers must understand the biochemical tug-of-war between the two primary agents:
The STZ Insult: Streptozotocin (STZ) is a glucosamine-nitrosourea compound that selectively enters pancreatic β-cells via the low-affinity GLUT2 transporter 3, 4. Once intracellular, its alkylating properties cause severe DNA strand breaks. This catastrophic DNA damage hyperactivates Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that consumes massive amounts of NAD+ for DNA repair [[3]](), 5. The resulting NAD+ depletion halts ATP production, leading to rapid β-cell necrosis and absolute insulin deficiency (Type 1 Diabetes) 4, 6.
The NA Shield: Nicotinamide (NA) acts as both an NAD+ precursor and a weak inhibitor of PARP-1 [[3]](). When administered prior to STZ, NA blunts PARP-1 overactivation and replenishes the intracellular NAD+ pool, protecting a fraction of the β-cells from necrosis 3, 5. This surviving fraction continues to secrete insulin, perfectly mirroring the partial insulin deficiency characteristic of human T2D 1.
STZ-NA Mechanism: STZ-induced PARP-1 hyperactivation vs. NA-mediated cytoprotection.
Experimental Design & Quantitative Variables
The success of the STZ-NA model hinges on precise stoichiometric balancing. If the NA dose is too low, the protective blunting effect fails, and the animal develops T1D; if the NA dose is too high, the cytoprotection reaches 100%, and no diabetes is induced [[1]]().
Table 1: Standardized Dosing Regimens and Causality
Step-by-Step In Vivo Protocol: A Self-Validating Workflow
Phase I: Preparation and Quality Control
Animal Fasting: Fast animals in clean cages without bedding (to prevent coprophagy) for the species-specific duration (6-8 hours for rats, 4-6 hours for mice) 7.
Self-Validation Check: Weigh animals pre- and post-fasting. A 5-10% weight drop confirms fasting compliance.
Buffer Formulation (Critical Step): Prepare 0.1 M Sodium Citrate Buffer and adjust strictly to pH 4.5.
Causality: STZ is highly unstable and rapidly degrades at physiological or alkaline pH. The acidic environment preserves the diabetogenic nitrosourea moiety 4, [[9]]().
Reagent Reconstitution:
Dissolve NA in sterile physiological saline.
Do not dissolve STZ until the exact moment of injection. Once in the citrate buffer, STZ must be injected within 15–30 minutes to maintain potency 4, 10.
Phase II: The Injection Axis
NA Administration: Inject NA intraperitoneally (i.p.) at the predetermined dose (e.g., 230 mg/kg for rats) 7.
The 15-Minute Window: Start a timer immediately. This 15-minute incubation is non-negotiable, as it establishes the protective intracellular NAD+ pool prior to the STZ insult 8, 2.
STZ Administration: At minute 12, dissolve STZ in the cold citrate buffer. At exactly minute 15, inject STZ (e.g., 65 mg/kg for rats) i.p. or via tail vein 7, [[8]](). Keep the STZ vial protected from light 7.
Phase III: Post-Procedural Care & Hypoglycemia Prevention
Sucrose Rescue: Immediately upon returning animals to their cages, replace standard drinking water with a 5-10% sucrose or glucose solution for the first 48–72 hours [[7]](), 9.
Causality: The initial destruction of the unprotected fraction of β-cells causes a massive, unregulated dumping of pre-synthesized insulin into the bloodstream. Without exogenous glucose supplementation, a high percentage of animals will die of acute hypoglycemic shock 7, 9.
Chronological workflow of the STZ-NA protocol, emphasizing critical time constraints.
Data Validation & Quality Control
A protocol is only as reliable as its validation metrics. To ensure the integrity of the T2D model, perform the following self-validating checks:
Primary Endpoint (Fasting Blood Glucose): At 72 hours post-injection, remove the sucrose water and fast the animals overnight. Measure Fasting Blood Glucose (FBG) via tail prick. Animals presenting with FBG > 200 mg/dL (11.1 mmol/L) are classified as successfully induced T2D models 8.
Secondary Endpoint (Stability): Re-test FBG on Day 7. Transient hyperglycemia (reversion to normoglycemia) indicates the STZ dose was too low or the NA dose was too high, resulting in excessive β-cell recovery 2.
Phenotypic QC: Monitor body weight weekly. Unlike the STZ-only T1D model, which exhibits severe emaciation and rapid weight loss, the STZ-NA T2D model should maintain a relatively stable body weight with only mild fluctuations, confirming the non-obese, partial-insulin-deficiency phenotype 1, 9.
References
The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features. nih.gov.[Link]
Model of Streptozotocin-Nicotinamide Induced Type 2 Diabetes: A Comparative Review. researchgate.net.[Link]
WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. wvu.edu.[Link]
Characteristic of Streptozotocin-Nicotinamide-Induced Inflammation in A Rat Model of Diabetes-Associated Renal Injury. oamjms.eu.[Link]
Antidiabetic activity enhancement in streptozotocin + nicotinamide–induced diabetic rats through combinational polymeric nanoformulation. dovepress.com.[Link]
High-throughput screening assays for novel xanthine-based inhibitors
Application Note: High-Throughput Screening Architecture for Novel Xanthine-Based Phosphodiesterase Inhibitors Executive Summary & Mechanistic Rationale Xanthine is a naturally occurring plant alkaloid and an intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening Architecture for Novel Xanthine-Based Phosphodiesterase Inhibitors
Executive Summary & Mechanistic Rationale
Xanthine is a naturally occurring plant alkaloid and an intermediate in the purine degradation pathway. In medicinal chemistry, it serves as a highly versatile scaffold for synthesizing bioactive molecules[1]. Historically, classic xanthine derivatives like theophylline and 3-isobutyl-1-methylxanthine (IBMX) have been utilized as broad-spectrum phosphodiesterase (PDE) inhibitors. However, modern drug discovery demands structural diversification to achieve isoform selectivity—shifting away from traditional pyrazolopyrimidinone scaffolds to highly functionalized xanthine derivatives[1].
By targeting specific PDE isoforms (such as PDE9A for neurodegenerative disorders or PDE3A for cardiovascular indications), novel xanthines can selectively prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby amplifying intracellular secondary messenger signaling[2].
Intracellular cAMP signaling and the target site for xanthine-based PDE inhibitors.
Assay Architecture: The TR-FRET Advantage
To screen vast libraries of synthesized xanthine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as the gold standard over traditional fluorescence polarization or radiometric assays[3].
The Biochemical Principle:
The assay utilizes a fluorescein-conjugated (FAM) cyclic monophosphate nucleotide (FAM-cAMP). Active PDEs catalyze the hydrolysis of the phosphodiester bond in FAM-cAMP, exposing a phosphate group. This phosphate group subsequently binds to a specialized "Binding Agent" recognized by Terbium (Tb)-labeled donor beads[2]. When the Tb donor is excited at 320–340 nm, it transfers energy to the FAM acceptor, emitting a strong fluorescent signal at 520 nm[2].
If a novel xanthine derivative successfully inhibits the PDE, the FAM-cAMP remains intact, preventing binding to the Tb-beads. Consequently, the 520 nm signal drops, while the baseline 490 nm Tb emission remains constant[2]. Alternative non-antibody platforms, such as the IMAP TR-FRET system, utilize similar progressive binding systems using metal-based nanoparticles to capture the 5'-AMP product[3].
High-throughput TR-FRET assay workflow for screening xanthine derivative libraries.
Quantitative Benchmarks for Xanthine Derivatives
When validating a new assay, it is critical to benchmark against known xanthine derivatives. Recent in silico and biological screening of the ZINC database identified novel xanthine scaffolds with varying degrees of isoform selectivity. Below is the inhibitory profile of a validated xanthine hit (ZINC62579975) demonstrating preferential targeting of PDE9A over PDE5A and PDE4D[1].
Target Isoform
IC₅₀ (µM)
Standard Deviation (±)
Selectivity Implication
PDE9A
46.96
1.78
Primary Target
PDE5A
61.02
1.71
Moderate Off-target
PDE4D
70.04
1.98
Weak Off-target
Data aggregated from spectrophotometric malachite green inhibition assays validating xanthine derivative potency[1].
Self-Validating 384-Well TR-FRET Protocol
A robust High-Throughput Screening (HTS) protocol must be a self-validating system. The following 384-well methodology incorporates internal controls to ensure data integrity across thousands of compounds.
Step 1: Reagent & Library Preparation
Buffer Formulation: Prepare the Complete PDE Assay Buffer by adding Dithiothreitol (DTT) to a final concentration of 1 mM[3].
Causality Note: PDEs contain critical cysteine residues within their catalytic domains. DTT maintains a reducing environment, preventing oxidative cross-linking and ensuring the enzyme remains in its native, active conformation.
Compound Dispensing: Acoustically dispense 50 nL of the xanthine compound library (in 100% DMSO) into the "Test Inhibitor" wells of a low-volume 384-well plate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation[4].
Step 2: Enzyme-Inhibitor Pre-Incubation
Thaw the recombinant PDE enzyme on ice and dilute to the optimal working concentration (e.g., 25 pg/µL for PDE3A) using the Complete PDE Assay Buffer[5].
Add 10 µL of the diluted PDE to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of Buffer to the "Blank" wells[3].
Incubate the plate at room temperature for 15 minutes.
Causality Note: Xanthine derivatives are typically competitive inhibitors that bind the active site. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate floods the system, preventing false negatives caused by slow-binding kinetics.
Step 3: Substrate Catalysis
Resuspend FAM-cAMP substrate in Complete PDE Assay Buffer to a 2 µM working solution[4].
Initiate the reaction by adding 5 µL of FAM-cAMP to all wells (Blank, Positive Control, Reference, and Test Inhibitor)[4].
Protect the plate from light and incubate at room temperature for 60 minutes[3].
Step 4: Progressive Binding & Detection
Prepare the Binding Agent Solution by diluting the proprietary Binding Agent and Tb-Donor beads in the provided Binding Dilution Buffer[5].
Add 15 µL of the Tb-Donor/Binding Agent mix to each well. Incubate for 60 minutes with gentle agitation[5].
Readout: Read the microplate on a TR-FRET capable reader. Excitation: 320–340 nm. Emission 1: 490 nm (Tb donor). Emission 2: 520 nm (FAM acceptor)[2].
Causality Note: Time-resolved measurements delay the fluorescence read by 50–100 µs after the excitation flash. This eliminates short-lived background autofluorescence generated by the small-molecule library, drastically improving the signal-to-noise ratio.
Data Analytics & Quality Control
The assay's self-validating nature relies on rigorous data analytics.
1. TR-FRET Ratio Calculation:
Data analysis is performed using the TR-FRET ratio, calculated as:
Ratio = (Emission at 520 nm / Emission at 490 nm) × 10,000[2].
2. Percent Activity & Inhibition:
0% Activity (Max Inhibition): Set by the FRET value of the "Blank" (Buffer + Substrate + Binding Agent)[5].
100% Activity (Zero Inhibition): Set by the "Positive Control" (Enzyme + Substrate + Binding Agent)[5].
3. Z'-Factor Validation:
Before advancing hit compounds, calculate the Z'-factor using the Positive Control and Blank wells. A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between the positive and negative controls, confirming the assay is robust enough for HTS campaigns.
References
Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies.
Preparation of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione for Animal Studies: An Application Note and Protocol
Introduction 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, a derivative of the xanthine scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The purine ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, a derivative of the xanthine scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The purine ring system is a well-established pharmacophore, and its derivatives are known to interact with a wide range of biological targets. The successful in vivo evaluation of such compounds is critically dependent on their appropriate preparation and formulation. This is particularly crucial for compounds like 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, which are often characterized by poor aqueous solubility, posing challenges for achieving adequate bioavailability in animal models.[1][2]
This comprehensive guide provides a detailed protocol for the synthesis, characterization, and formulation of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione for oral administration in preclinical animal studies. The methodologies described herein are designed to ensure the identity, purity, and stability of the test article, as well as to provide a safe and effective vehicle for its delivery. Adherence to these protocols is essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
I. Synthesis of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
The synthesis of the target compound can be achieved through a multi-step process, beginning with the well-established Traube purine synthesis.[3] This classical approach provides a reliable route to the xanthine core, which is subsequently alkylated to yield the desired product.
A. Rationale for Synthetic Strategy
The chosen synthetic route involves the initial formation of a 6-aminouracil derivative, followed by nitrosation, reduction to a diamine, and subsequent cyclization to form the xanthine ring. This is a robust and well-documented method for the synthesis of a wide variety of purine derivatives.[3] The final step involves selective alkylation at the N7 position.
Quantitative Analysis of 7-Benzyl-3-methylxanthine in Biological Samples: A UHPLC-MS/MS Application Protocol
Mechanistic Background & Analytical Strategy As a Senior Application Scientist, developing a robust bioanalytical assay requires more than just linking instruments together; it demands a fundamental understanding of the...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Background & Analytical Strategy
As a Senior Application Scientist, developing a robust bioanalytical assay requires more than just linking instruments together; it demands a fundamental understanding of the analyte's physicochemical properties and its interaction with the biological matrix.
Analyte Profiling:
7-Benzyl-3-methylxanthine (CAS 56025-86-6) is a purine derivative featuring a fused bicyclic imidazole-pyrimidine core, with a methyl group at the 3-position and a highly hydrophobic phenylmethyl (benzyl) group at the 7-position[1]. Pharmacologically, it acts as an inhibitor of cAMP and cGMP phosphodiesterases (PDEs) and a blocker of histamine receptors[1].
The Causality of Sample Preparation:
Quantifying this compound in human plasma presents a specific challenge: balancing the lipophilicity of the benzyl group with the polarity of the xanthine core. Direct injection or simple dilution of plasma leads to catastrophic ion suppression in the mass spectrometer due to endogenous phospholipids[2]. Therefore, this protocol employs a dual-step extraction. First, Protein Precipitation (PPT) with acetonitrile denatures carrier proteins, releasing the bound analyte. Second, Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent captures the lipophilic benzyl moiety while allowing polar matrix interferences to be washed away[3].
Chromatographic & Ionization Causality:
While standard C18 columns are common, we utilize a Biphenyl UHPLC column . The biphenyl stationary phase provides enhanced
interactions with the benzyl ring of the analyte, yielding superior retention, selectivity, and peak symmetry compared to aliphatic alkyl chains. For ionization, positive Electrospray Ionization (ESI+) is selected. The addition of 0.1% formic acid to the mobile phase acts as a proton donor, ensuring the basic nitrogen atoms of the purine ring are fully ionized to form the precursor ion at m/z 257.1.
Establishing a Self-Validating System
A trustworthy protocol must be a self-validating system. To achieve this, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as Caffeine-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
or a deuterated xanthine analog—is introduced at the very first step of extraction. Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same matrix-induced ion suppression and extraction losses. By quantifying the ratio of the analyte to the SIL-IS, the method mathematically cancels out volumetric errors and matrix effects, ensuring compliance with the stringent accuracy and precision criteria mandated by the FDA Bioanalytical Method Validation Guidance. Furthermore, a weighting factor of is applied to the calibration curve to account for the heteroscedasticity inherent in wide dynamic range LC-MS/MS assays[3].
Mandatory Visualization: Workflows and Pathways
Figure 1: Sample preparation and UHPLC-MS/MS analytical workflow for human plasma.
Figure 2: ESI+ fragmentation pathway and MRM transitions for 7-benzyl-3-methylxanthine.
Step-by-Step Experimental Protocol
Reagents and Materials
Standards: 7-Benzyl-3-methylxanthine (Reference Standard, >98% purity) and Caffeine-
Aliquot: Transfer 100 µL of human plasma (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (500 ng/mL in MeOH). Vortex briefly.
Protein Precipitation: Add 300 µL of ice-cold ACN. Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
SPE Conditioning: Condition the HLB cartridge with 1 mL MeOH followed by 1 mL Water.
Loading: Dilute 300 µL of the sample supernatant with 300 µL of Water (to reduce organic content and promote retention) and load onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% MeOH in Water to elute polar endogenous salts and hydrophilic peptides.
Elution: Elute the target analyte and IS with 1 mL of 100% MeOH into a clean glass tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% B). Causality note: Reconstituting in the initial mobile phase prevents solvent-mismatch peak distortion during injection.
Mobile Phase B: 0.1% FA in LC-MS Grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 0.5 min: 10% B
0.5 - 2.5 min: Linear ramp to 90% B
2.5 - 3.5 min: Hold at 90% B (Column wash)
3.5 - 4.5 min: Return to 10% B (Re-equilibration)
Injection Volume: 2.0 µL.
Mass Spectrometer: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.
Quantitative Data & Method Validation
The method was validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance[4]. The calibration curve demonstrated excellent linearity (
) over a dynamic range of 1.0 to 500 ng/mL using a linear regression model.
Note: Matrix Factor values close to 1.0 indicate that the SIL-IS successfully compensates for any residual ion suppression from the plasma matrix, confirming the self-validating nature of the assay.
References
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information (2018). URL:[Link]
Feng, X., et al. "Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 189, 113470 (2020). URL:[Link]
Silva, C., et al. "Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve." Molecules, 24(15), 2821 (2019). URL:[Link]
Technical Support Center: Overcoming Solubility Issues of Purine-2,6-dione Derivatives
Welcome to the Advanced Formulation Support Center. Purine-2,6-dione derivatives (such as theophylline, caffeine, theobromine, and complex synthetic analogues) frequently exhibit poor aqueous solubility.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. Purine-2,6-dione derivatives (such as theophylline, caffeine, theobromine, and complex synthetic analogues) frequently exhibit poor aqueous solubility. This is primarily driven by their rigid planar structures, which facilitate strong intermolecular hydrogen bonding and exceptionally high crystal lattice energies.
As your Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you successfully formulate these challenging active pharmaceutical ingredients (APIs).
Diagnostic Decision Matrix
Before selecting a solubility enhancement strategy, it is critical to evaluate the physicochemical properties of your specific purine-2,6-dione derivative. The flowchart below outlines the logical progression for selecting an optimal formulation pathway based on thermal and lipophilic properties.
Caption: Diagnostic decision tree for selecting the optimal solubility enhancement strategy.
Module A: Amorphous Solid Dispersions (ASD)
Mechanistic Causality: Purine-2,6-diones often have high melting points (e.g., theophylline melts at ~270°C). Converting the crystalline API to an amorphous state significantly increases the thermodynamic activity and apparent 1[1]. However, the amorphous state is metastable. Hydrophilic polymers (e.g., HPMC, PVP) are used to raise the glass transition temperature (Tg) of the mixture and form specific drug-polymer interactions—such as hydrogen bonding between the purine imide nitrogen and polymer hydroxyls—to prevent 2[2].
FAQ & Troubleshooting
Q: My solid dispersion exhibits low drug loading capacity before phase separation occurs. How can I fix this?A: Low drug loading typically results from limited miscibility of the purine-2,6-dione in the chosen polymer[3].
Solution: Screen polymers with functional groups that can act as hydrogen bond acceptors/donors to the purine ring. For instance, while HPMC stabilizes amorphous theophylline effectively, thermodynamic calculations reveal that at 20°C, true solubility of theophylline in HPMC is exceptionally low (<0.5%)[2]. To increase kinetic trapping and allow higher loading, employ rapid solvent evaporation or add a surfactant (e.g., Tween 80) to lower the interfacial tension.
Q: During hot-melt extrusion (HME), my synthetic xanthine derivative degrades. What are the alternatives?A: Purine-2,6-diones with high melting points require extrusion temperatures that may exceed the thermal stability of both the API and the polymer[3].
Solution: Switch from a fusion-based method to a Solvent Evaporation method. Alternatively, use a plasticizer (e.g., PEG 400) to lower the processing temperature of the polymer melt.
Quantitative Data: Polymer Selection for ASDs
Polymer Carrier
Tg (°C)
H-Bonding Potential with Purine-2,6-diones
Recommended Processing Method
Typical API Load Limit
PVP (K30)
~160
High (Carbonyl acceptor)
Solvent Evaporation
15 - 25%
HPMCAS
~120
Moderate (Hydroxyl/Acetate)
Spray Drying / HME
20 - 30%
PEG 6000
~60
Low to Moderate
Fusion / Melt Method
10 - 15%
Validated Protocol: Solvent Evaporation Method for ASD
Self-validating mechanism: This protocol uses a co-solvent system to ensure molecular-level mixing, followed by rapid evaporation to kinetically trap the amorphous state before the molecules can reorganize into a crystal lattice[3].
Dissolution: Dissolve the purine-2,6-dione API and the selected polymer (e.g., 1:3 w/w ratio) in a suitable highly volatile co-solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v) under continuous magnetic stirring until optically clear.
Solvent Evaporation: Transfer the solution to a rotary evaporator. Apply reduced pressure (e.g., 50-100 mbar) at a controlled water bath temperature (40°C) to rapidly remove the solvent.
Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24–48 hours at room temperature to remove any residual solvent traces.
Milling & Sieving: Gently pulverize the film using a mortar and pestle, then pass through a 60-mesh sieve to ensure uniform particle size for dissolution testing.
Caption: Thermodynamic pathway of Amorphous Solid Dispersion (ASD) formation and stabilization.
Module B: Cyclodextrin Inclusion Complexes
Mechanistic Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central 4[4]. The hydrophobic purine core of xanthine derivatives can be encapsulated within this cavity, displacing high-enthalpy water molecules. This inclusion complexation masks the hydrophobic regions of the API from the bulk aqueous solvent, exponentially increasing apparent 5[5].
FAQ & Troubleshooting
Q: I generated a phase-solubility diagram for my derivative with β-cyclodextrin, but it shows a B-type (plateau) curve instead of a linear A-type curve. Why?A: A B-type phase-solubility diagram indicates that the formed inclusion complex has limited solubility in the aqueous medium, which is common with natural β-cyclodextrin due to its rigid intramolecular hydrogen-bonding 4[4].
Solution: Switch to a chemically modified cyclodextrin derivative, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These modifications disrupt the crystal lattice of the CD itself, resulting in highly water-soluble complexes and typically yielding an A-type (linear) solubility profile.
Q: How can I enhance the complexation efficiency so I don't have to use massive amounts of cyclodextrin in my final dosage form?A: The stoichiometry of drug/CD complexes is usually 1:1, meaning large amounts of CD are often required[4].
Solution: Utilize ternary complexation. Adding a small amount of a water-soluble polymer (e.g., 0.1-0.5% w/v HPMC) or an organic acid can synergistically increase the complexation constant (
) by stabilizing the CD-drug interaction via outer-sphere hydrogen bonding.
Validated Protocol: Kneading Method for CD Complexation
Self-validating mechanism: The kneading method utilizes minimal solvent to create a high-shear, high-concentration environment. This physically forces the thermodynamic equilibrium toward complex formation, verified downstream by the disappearance of the API's melting endotherm.
Preparation: Weigh the purine-2,6-dione API and HP-β-CD in a 1:1 molar ratio[3].
Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of a water/ethanol mixture (e.g., 50:50 v/v) to create a homogenous paste.
Kneading: Gradually incorporate the API into the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear combined with the localized high concentration of both species forces the hydrophobic API into the CD cavity. Add drops of solvent as needed to maintain paste consistency.
Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours.
Characterization: Confirm complexation using Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic melting endotherm indicates successful inclusion within the CD cavity[3].
Caption: Step-by-step workflow for Cyclodextrin inclusion complexation via the kneading method.
Module C: Co-crystallization & Mixed Hydrotropy
Mechanistic Causality: If the primary barrier to solubility is the exceptionally high crystal lattice energy of the purine-2,6-dione, co-crystallization can be employed. By introducing a pharmaceutically acceptable coformer (e.g., nicotinamide), new intermolecular hydrogen bonds are formed, creating a novel crystal lattice with lower energy and higher aqueous 1[1]. Alternatively, mixed hydrotropy uses synergistic blends of hydrotropes (e.g., sodium benzoate, sodium citrate) to solubilize the drug without harmful organic 6[6].
FAQ & Troubleshooting
Q: My co-crystal dissociates back into the pure crystalline API during dissolution testing in water. How do I prevent this?A: This phenomenon, known as solution-mediated phase transformation (SMPT), occurs because the co-crystal is supersaturated with respect to the parent API in the dissolution medium, driving the precipitation of the less soluble parent 1[1].
Solution: Formulate the co-crystal with a pre-dissolved precipitation inhibitor. Adding trace amounts of cellulosic polymers (like HPMC) to the dissolution medium or the final formulation can kinetically delay the nucleation of the parent purine-2,6-dione, maintaining the "spring and parachute" effect.
References
Technical Support Center: Enhancing the Solubility and Stability of 8-(3-Pyridyl)
Solubility enhancement of theophylline drug using different solubilization techniques
Source: ResearchGate
URL
Drug Delivery Systems: Study of Inclusion Complex Formation between Methylxanthines and Cyclodextrins
Source: MDPI
URL
Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging
Source: ACS Publications
URL
Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose
Source: MDPI
URL
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes
Source: NIH / PMC
URL
How to stabilize 7-benzyl-3-methylxanthine in solution for assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the aqueous formulation of hydrophobic purine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the aqueous formulation of hydrophobic purine derivatives.
Working with 7-benzyl-3-methylxanthine (CAS: 56025-86-6) presents a classic formulation challenge. While its bicyclic fused imidazole-pyrimidine ring and 7-position benzyl group make it a valuable pharmacophore for receptor and enzymatic studies, these exact structural features drive severe hydrophobicity and π-π stacking interactions[1].
Below is our comprehensive, self-validating technical guide to keeping this compound stable and soluble in your biological assays.
Part 1: Mechanistic Overview – The "Solvent Shock" Phenomenon
Why does your compound crash out? When a highly concentrated DMSO stock of 7-benzyl-3-methylxanthine is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the compound can solvate. This rapid depletion of the organic carrier creates a localized zone of supersaturation known as "solvent shock" [2].
Driven by the hydrophobic 7-benzyl moiety and the planar xanthine core, the molecules undergo rapid π-π stacking and hydrophobic collapse, forming sub-visible colloidal aggregates that quickly mature into insoluble precipitates[1].
Mechanistic pathway of 7-benzyl-3-methylxanthine precipitation vs. excipient stabilization.
Part 2: Self-Validating Experimental Protocol
To prevent formulation failure, you must control the thermodynamics of the dilution. Performing serial dilutions of a precipitated compound in buffer propagates massive concentration errors[3]. Instead, we utilize a 100% DMSO serial dilution followed by an excipient-shielded intermediate transfer[2].
Note: This protocol utilizes Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which synergistically improves the solubility of poorly water-soluble heterocyclic drugs by encapsulating the hydrophobic benzyl group within its cavity[4].
Master Stock Preparation: Dissolve 7-benzyl-3-methylxanthine powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.
DMSO Serial Dilution: Prepare your entire dose-response curve (e.g., 10 mM down to 1 µM) in 100% DMSO using a V-bottom microplate[2]. Causality: This ensures the compound remains thermodynamically soluble during the dilution process.
Intermediate Shielding Step: Prepare an intermediate dilution plate containing your assay buffer supplemented with 10% (w/v) HP-β-CD . Transfer 1 part of your DMSO stocks into 9 parts of the HP-β-CD buffer (a 1:10 dilution). Mix by pipetting up and down 5 times.
Final Assay Transfer: Transfer 1 part of the intermediate solution into 9 parts of your final biological assay volume.
Resulting Parameters: The final DMSO concentration is tightly controlled at 1% (v/v), and the final HP-β-CD concentration is 1%, which is well-tolerated by most cell lines and enzymes.
The Self-Validating Checkpoint:
Visual inspection is insufficient because sub-visible colloidal aggregates can form, scattering light and artificially inflating assay readouts (false positives). Validation: Before adding your biological target (cells/enzymes), read the assay plate's absorbance at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 indicates colloidal aggregation. A flat baseline validates that you have a true, stable monomeric solution.
Optimized stepwise dilution workflow to prevent solvent shock and maintain compound solubility.
Part 3: Quantitative Formulation Data
To assist in your experimental design, refer to the following tables detailing excipient compatibility and the theoretical solubility limits for 7-benzyl-3-methylxanthine.
Table 1: Solubility Modifiers and Maximum Tolerated Concentrations (MTC)
Q: My compound crashes out immediately upon addition to the assay buffer, even at low final concentrations (10 µM). What is the cause?A: You are confusing thermodynamic solubility with kinetic solubility. While 10 µM might be thermodynamically soluble in your buffer, adding a concentrated DMSO drop creates a localized micro-environment where the concentration is temporarily in the millimolar range. This triggers irreversible kinetic nucleation[2]. You must use the intermediate dilution protocol described above to step down the concentration gradually.
Q: Can I just heat the assay buffer to 37°C to dissolve the precipitate?A: No. While heating increases the thermodynamic solubility of xanthines[5], 7-benzyl-3-methylxanthine will likely re-precipitate (crash out) as soon as the plate cools to room temperature during handling or reading. Furthermore, heating a solution containing biological components (like enzymes or cells) will degrade your assay integrity.
Q: How does pH affect the solubility of 7-benzyl-3-methylxanthine?A: Like many xanthines, the N1 position (if unsubstituted) acts as a weak acid with a pKa typically around 8.5 to 9.0. At a physiological pH of 7.4, the molecule is completely protonated and neutral, maximizing its hydrophobicity. While raising the pH to 9.5 would deprotonate the N1 position and drastically improve aqueous solubility, this alkaline environment is incompatible with most biological assays.
Q: I cannot use Cyclodextrins or BSA in my specific assay because they interfere with my target. What is the alternative?A: If carrier molecules are strictly prohibited, you must rely on Acoustic Liquid Handling (e.g., Echo dispensing). Acoustic dispensers can transfer nanoliter volumes of 100% DMSO stock directly into the final assay buffer. Because the droplet size is so small (picoliters to nanoliters), the compound disperses instantly without creating the localized supersaturation zones that cause solvent shock[2].
References
NanoTemper Technologies. Ligand serial dilution. Retrieved from: [Link]
Seidel, J. Solubility and dissolution enthalpy of xanthine. The Journal of Chemical Thermodynamics (2001). Retrieved from: [Link]
Tsunoda, C., et al. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. Molecular Pharmaceutics, ACS Publications (2023). Retrieved from: [Link]
Xanthine Derivative Technical Support Center: Troubleshooting & Assay Optimization
Welcome to the Xanthine Derivative Technical Support Center. Xanthine scaffolds (e.g., caffeine, theophylline, and novel synthetic dialkylxanthines) are ubiquitous in drug development due to their ability to modulate pho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Xanthine Derivative Technical Support Center. Xanthine scaffolds (e.g., caffeine, theophylline, and novel synthetic dialkylxanthines) are ubiquitous in drug development due to their ability to modulate phosphodiesterases (PDEs), adenosine receptors (ARs), and ryanodine receptors[1][2]. However, their rigid planar structure, strong intermolecular hydrogen bonding, and complex metabolic profiles often lead to unexpected experimental artifacts[3].
As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. Our goal is to ensure scientific integrity by moving beyond simple "fixes" and understanding the underlying causality of your experimental systems.
Section 1: Formulation and Solubility Challenges
Q1: My xanthine derivatives are precipitating in aqueous assay buffers, leading to inconsistent
values. How can I resolve this?
Causality: The xanthine core exhibits strong intermolecular hydrogen bonding between N-H groups and significant
base stacking, rendering many derivatives highly lipophilic and poorly soluble in water[3]. When introduced directly into aqueous media, they form micro-precipitates or colloidal aggregates that artificially inhibit enzymes via non-specific steric occlusion.
Self-Validating Protocol (DMSO-Aqueous Dilution):
Primary Stock: Dissolve the xanthine derivative in 100% anhydrous DMSO to achieve a concentrated stock (e.g., 10–30 mg/mL). Sonicate for 5–10 minutes at room temperature to ensure complete dissolution[4].
Stepwise Dilution: Do not spike DMSO directly into the final assay volume. Instead, create a 1:3 intermediate dilution of DMSO to PBS (pH 7.2)[4].
Final Assay Matrix: Dilute the intermediate stock into the final aqueous buffer. Ensure the final DMSO concentration remains ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
for cell-based assays or for isolated protein assays (e.g., RyR1 binding) to prevent solvent-induced receptor state transitions.
Validation Step: Measure UV absorbance at 270-280 nm before and after high-speed centrifugation (10,000 x g, 5 min). A drop in absorbance in the supernatant indicates micro-precipitation. Do not store intermediate aqueous solutions for more than 24 hours[4].
Section 2: Pharmacological Assay Troubleshooting
Q2: I am observing high background noise and flat displacement curves in my Adenosine
Receptor radioligand binding assay. What is going wrong?
Causality: 1,3-dialkylxanthine derivatives are highly lipophilic and prone to non-specific binding to plasticware and lipid membranes. Furthermore, inadequate washing fails to separate the unbound radioligand (e.g.,
-ABOPX) from the hydrophobic receptor-ligand complex, destroying the signal-to-noise ratio[5].
, 10 mM EDTA, and crucially, 0.2% BSA (Fraction V) at pH 7.5. The BSA acts as a lipid sink to absorb non-specifically bound lipophilic xanthines[5].
Incubation: Incubate 20
L samples with cell membranes (e.g., HEK-293 overexpressing ) for 90 minutes strictly at 0°C to stabilize the transient receptor-ligand kinetics[5].
Termination & Washing: Terminate the reaction via rapid filtration over GF/C glass microfiber filters using a cell harvester. Wash filters immediately with 4 x 2 mL of ice-cold buffer (without BSA)[5].
Extraction: Punch the filters and extract in scintillation fluid for a minimum of 2 hours prior to counting to ensure complete fluorophore release[5].
Caption: Step-by-step workflow for Adenosine A2B Receptor Radioligand Binding Assay.
Q3: My compound showed excellent in silico docking scores against PDE9A, but the in vitro malachite green assay shows weak inhibition. Why?
Causality: Virtual screening often underestimates the desolvation penalty of the rigid xanthine scaffold and ignores in vitro aggregation[6]. While a compound like ZINC62579975 might show a docking score of -12.59 kcal/mol, its actual in vitro
might only be ~47 M due to limited bioavailability in the assay matrix[6].
Solution: Implement a Thermal Shift Assay (TSA) alongside your spectrophotometric malachite green assay. The TSA will validate whether the protein-ligand complex is genuinely forming and stabilizing the PDE9A enzyme in solution, differentiating true target engagement from assay interference[7].
Section 3: Metabolism and In Vivo Assay Challenges
Q4: My xanthine derivative shows rapid clearance in rat liver microsomes (RLM) but is highly stable in human liver microsomes (HLM). How do I interpret this for lead optimization?
Causality: Xanthine derivatives are heavily metabolized by Cytochrome P450 (CYP) enzymes, which exhibit profound species-specific differences. In humans, CYP1A2 is the primary driver of N-demethylation (specifically 3-N-demethylation)[8]. However, in rats, CYP1A2 drives C-8-hydroxylation, while rat-specific isoforms like CYP2C6 and CYP2C11 are responsible for rapid 7-N-demethylation[8]. Additionally, human CYP3A4 plays a significant role in the C-8-hydroxylation of certain derivatives, and some tricyclic xanthines can even act as potent CYP3A4 inhibitors[8][9].
Solution: Do not abandon a compound solely based on RLM instability. Perform recombinant CYP phenotyping to determine if the clearance is driven by a rat-specific isoform (e.g., CYP2C11) rather than a human-relevant pathway.
Caption: Species-specific Cytochrome P450 metabolism pathways for xanthine derivatives.
Data Presentation: Quantitative Comparison of Xanthine Derivatives
To aid in benchmarking your experiments, the following table summarizes the pharmacological and physicochemical properties of standard and novel xanthine derivatives.
1.[6] Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed (nih.gov). 6
2.[1] Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed (nih.gov). 1
3.[7] Xanthine based inhibitors for therapeutics targeting phosphodiesterase 9A - Gyan-IITG. 7
4.[4] 3-Propylxanthine - PRODUCT INFORMATION - Cayman Chemical. 4
5.[2] Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders - PNAS. 2
6.[5] 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC (nih.gov). 5
7.[10] Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A 2B Receptor Binding Affinity - MDPI. 10
8.[8] Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat - IF-PAN. 8
9.[9] Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC (nih.gov). 9
10.[3] Xanthine: Synthetic Strategy And Biological Activity - Biointerface Research. 3
Optimizing regio-selective N-alkylation of the xanthine scaffold
Welcome to the Technical Support Center for Xanthine Scaffold Functionalization . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of pur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Xanthine Scaffold Functionalization . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of purine chemistry.
The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a highly privileged structure in drug discovery, serving as the core for phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[1][2]. However, functionalizing this bicyclic ring is notoriously difficult due to the presence of multiple competitive nitrogen sites (N1, N3, N7, and N9). Success in the lab requires moving beyond trial-and-error and understanding the fundamental causality behind base selection, solvent effects, and temperature control.
Mechanistic Principles of Xanthine Alkylation
To achieve regioselectivity, you must exploit the intrinsic reactivity gradient of the xanthine nitrogens. Empirical and computational studies dictate that the nucleophilicity of the unprotected –NH groups follows a strict hierarchy: N7 > N3 > N1 [3][4].
Despite N7 being the most reactive (kinetic) site, the N9-alkylated product is often the most thermodynamically stable[5]. Therefore, controlling the reaction pathway is a matter of tuning the activation energy barriers versus the thermodynamic stability of the final adducts.
Decision tree for regio-selective xanthine N-alkylation pathways and conditions.
Standard Operating Procedures (SOPs)
Below are field-validated, self-validating protocols designed to isolate specific regioisomers.
This protocol traps the kinetic N7 product before it can isomerize to the thermodynamic N9 sink[5].
Silylation: Suspend the 6-substituted purine/xanthine derivative in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution clears, then evaporate to dryness to yield the N-trimethylsilylated intermediate.
Catalyst Addition: Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Cool the reaction vessel to 0°C. Add 1.2 equivalents of SnCl₄ dropwise.
Alkylation: Slowly add the tert-alkyl halide. Maintain the temperature at 0°C to strictly enforce kinetic control.
Validation & Quench: Monitor via TLC/LC-MS. Upon consumption of the starting material (typically 2-4 hours), quench the reaction with cold saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure N7 isomer.
Because N1 is the least reactive site, this protocol requires aggressive deprotonation[3][6].
Anion Formation: In a flame-dried, three-necked flask under nitrogen, suspend 3-methylxanthine (1.0 eq) in anhydrous DMF. Cool to 0°C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes at 0°C until hydrogen evolution ceases, ensuring complete formation of the xanthine anion[6].
Alkylation: Add the alkylating agent (e.g., 1.2 eq of alkyl iodide) dropwise.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
Isolation: Quench with ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize to separate the N1-alkylated product from trace N7/N9 byproducts.
Quantitative Reaction Parameters
Use this reference table to align your reagents and conditions with your target regioselectivity.
Target Site
Control Mechanism
Preferred Base / Catalyst
Optimal Solvent
Temp Range
Common Alkylating Agents
N7
Kinetic
SnCl₄ (Lewis Acid)
DCE, DCM
0°C to 25°C
tert-Alkyl halides, Bromides
N9
Thermodynamic
K₂CO₃ / None
DMF, Neat
100°C - 170°C
Alkyl tosylates, Dialkyl sulfates
N3
Steric / Protection
K₂CO₃ (with N7/N9 blocked)
DMF, Acetone
50°C - 70°C
Alkyl iodides
N1
Strong Deprotonation
NaH
Anhydrous DMF/DMSO
0°C to 25°C
Alkyl iodides, Bromides
Troubleshooting Guide (Q&A)
Q: I am observing a mixture of N7 and N9 alkylated products. How can I drive the reaction exclusively to N7?A: You are likely operating under thermodynamic control. The N9 isomer is thermodynamically more stable than the N7 isomer. High heat or extended reaction times will drive the equilibrium toward N9[5]. To favor N7, you must lower the reaction temperature, reduce the reaction time, or switch to a kinetically controlled methodology, such as using SnCl₄ catalysis with silylated precursors[5].
Q: My N1-alkylation attempts (starting from 3-methylxanthine) yield mostly unreacted starting material and multiple isomers. What is going wrong?A: The N1 position has the lowest nucleophilicity on the xanthine scaffold (N7 > N3 > N1)[3]. If you are using a mild base like K₂CO₃, you are failing to fully deprotonate the N1 position. You must switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO) to fully form the xanthine anion prior to adding your electrophile[6].
Q: I am seeing significant O-alkylation (e.g., O4 or O6) instead of pure N-alkylation. How do I prevent this?A: O-alkylation competes with N-alkylation when there is significant steric hindrance at the nitrogen site, or when highly reactive, hard electrophiles (like propargyl bromide) are used[7]. To suppress O-alkylation, switch to a softer, less sterically hindered alkylating agent (e.g., replacing a bromide with a propyl iodide). Alternatively, employing Phase Transfer Catalysis (PTC) under mild conditions has been shown to heavily favor N-alkylation over O-alkylation[7].
Frequently Asked Questions (FAQs)
Q: What are the most cost-effective reagents for N9-alkylation? I want to avoid expensive reagents like trimethyloxonium tetrafluoroborate.A: For highly efficient and economical N9-alkylation, utilize alkyl tosylates (e.g., ethyl tosylate) or dialkyl sulfates (e.g., diethyl sulfate). These reagents can be reacted with xanthine derivatives neat (without solvent) at elevated temperatures (approx. 170°C) for 90 minutes to afford the corresponding xanthinium salts in excellent yields[8].
Q: Can microwave irradiation improve the functionalization of the xanthine scaffold?A: Absolutely. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and generally improves overall yields for xanthine ring closures and subsequent functionalizations. When adapting protocols for microwave reactors, the addition of THF as a co-solvent is highly recommended, as it proves crucial for optimal energy absorption and intermediate solubility[1].
References
(PDF) Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - ResearchGate. Available at:[Link]
Structure of Xanthine showing suggested modification sites at N1, N3... - ResearchGate. Available at: [Link]
(PDF) 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists - ResearchGate. Available at: [Link]
Diversifying the xanthine scaffold for potential phosphodiesterase 9A inhibitors: synthesis and validation - ResearchGate. Available at: [Link]
Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - MDPI. Available at: [Link]
Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives) - Sciencemadness.org. Available at:[Link]
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 - PMC. Available at: [Link]
Technical Support Center: Advanced Purification of 3-Benzyl-7-Methylxanthine and Analogs
Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious purification bottlenecks associated with xanthine derivatives.
Purifying 3-benzyl-7-methylxanthine and its analogs requires moving beyond generic chromatography templates. Because the purine-2,6-dione core is highly planar and possesses multiple hydrogen-bond donors and acceptors, these molecules exhibit strong
stacking and intermolecular hydrogen bonding[1]. This guide deconstructs the physical chemistry behind these challenges and provides field-proven, self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q: My crude mixture contains unreacted 7-methylxanthine, the target 3-benzyl-7-methylxanthine, and a 1,3-dibenzyl-7-methylxanthine impurity. Why do they co-elute in standard solvents, and how do I separate them?A: Co-elution in standard normal-phase solvents (like Hexane/Ethyl Acetate) occurs because these solvents cannot disrupt the strong intermolecular hydrogen bonding of the xanthine core. The polarity difference between these molecules is strictly driven by their free N-H count.
7-methylxanthine (two free N-H groups) is highly polar and will stick to the baseline.
3-benzyl-7-methylxanthine (one free N-H group at N1) is moderately polar.
1,3-dibenzyl-7-methylxanthine (zero free N-H groups) is the least polar.
Solution: Switch to a hydrogen-bond-disrupting solvent system. Use a gradient of Dichloromethane (DCM) and Methanol (MeOH). Start at 100% DCM and slowly increase to 98.5:1.5 or 95:5 DCM/MeOH. The fully protected dibenzyl impurity will elute first, followed cleanly by the target 3-benzyl-7-methylxanthine[2].
Q: The product streaks heavily on the TLC plate and tails during flash chromatography, ruining the separation. How can I fix the peak shape?A: Streaking is a direct consequence of the acidic N1-H proton (pKa ~8.5) interacting with the free, weakly acidic silanol groups (-SiOH) on the silica gel stationary phase.
Solution: You must suppress this secondary interaction by adding a volatile acidic modifier to your mobile phase. Using a solvent system of DCM/MeOH/Acetic Acid (e.g., 99:1:1 v/v/v) will protonate the silanols, sharpening the elution band, eliminating tailing, and significantly improving your isolated yield[3].
Q: I cannot dissolve my crude mixture in a small volume of DCM for column loading. What is the best alternative?A: Never attempt liquid loading if the compound requires large volumes of polar solvents (like MeOH or DMF) to dissolve. Injecting a highly polar solvent plug onto a normal-phase column will cause immediate band broadening and ruin the separation.
Solution: Use Solid Loading (Dry Loading) . Dissolve the crude mixture in a volatile solvent (e.g., DCM/MeOH 1:1), add 2-3 mass equivalents of silica gel, and evaporate to complete dryness under reduced pressure. Load this free-flowing powder directly onto the top of the column[4].
Q: After column chromatography, my product "oils out" instead of crystallizing. How do I induce crystallization?A: "Oiling out" typically indicates the presence of residual benzyl halide (e.g., benzyl bromide) or trapped chromatography solvents that disrupt the crystal lattice.
Solution: Trituration is a self-validating solution here. Suspend the oil in cold diethyl ether or hexanes and apply mechanical scratching or sonication. The non-polar solvent will selectively extract the residual lipophilic benzyl halide while forcing the rigid, polar xanthine core to precipitate as a solid. Once the solid is formed, recrystallization can be reliably performed from hot ethanol[5].
Part 2: Mechanistic and Workflow Visualizations
Caption: Mechanistic pathway of N-alkylation regioselectivity and common impurity formation.
Caption: Workflow for troubleshooting xanthine purification based on solubility and purity.
Part 3: Quantitative Data & Solvent Selection
The table below summarizes the optimal solvent systems and expected chromatographic behavior for 7-methylxanthine and its benzylated analogs based on their structural properties.
Minor regioisomer. Requires slow gradient to separate from N3-isomer.
7-methylxanthine
2
DCM/MeOH (90:10)
0.10
4 (Slowest)
Starting material. Often remains on baseline in low-polar systems.
Part 4: Standardized Experimental Protocols
Protocol A: Normal-Phase Silica Gel Chromatography for Xanthines
This protocol is optimized to prevent tailing and handle the poor solubility of mono-benzylated xanthines.
Mobile Phase Preparation: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 99:1 ratio. Add 1% v/v Glacial Acetic Acid (HOAc) to the mixture. Causality: The acid masks the silica's silanol groups, preventing the N1-H of the xanthine from hydrogen-bonding to the stationary phase[3].
Solid Loading: Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (1:1). Add silica gel (approx. 3 grams of silica per 1 gram of crude product). Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained[4].
Column Packing: Pack the flash column with silica gel slurried in the prepared mobile phase. Carefully pour the dry-loaded powder evenly onto the top of the silica bed. Add a thin protective layer of sea sand.
Gradient Elution: Begin elution with DCM/MeOH/HOAc (99:1:0.1). Gradually increase the polarity to 95:5:0.1 over 10 column volumes.
Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure 3-benzyl-7-methylxanthine and concentrate under reduced pressure.
Protocol B: Lewis Acid-Mediated Debenzylation (N3-Deprotection)
If the benzyl group was utilized as a temporary protecting group to direct functionalization at the N1 or C8 positions, it must be cleanly removed.
Reaction Setup: Suspend 3-benzyl-7-methylxanthine (1.0 eq) and anhydrous Aluminum Chloride (AlCl₃) (2.0 eq) in dry toluene under an inert nitrogen atmosphere[6].
Thermal Cleavage: Heat the stirred mixture to 70 °C for 1 hour. Causality: The Lewis acid coordinates to the exocyclic oxygen and the N3-benzyl group, facilitating the heterolytic cleavage of the benzyl-nitrogen bond.
Quenching: Cool the reaction to room temperature. Slowly and carefully add ice-cold water over a period of 1–2 hours to quench the excess AlCl₃.
Isolation: Stir the quenched mixture for an additional 2 hours. The debenzylated xanthine will precipitate from the aqueous/toluene mixture. Collect the solid by vacuum filtration and dry at 80 °C[6].
Part 5: References
WO2016135199A1 - Xanthine derivatives, their use as a medicament, and pharmaceutical preparations comprising the same
Source: Google Patents
URL:
Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists
Source: PMC - NIH
URL:[Link]
Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups
Source: PMC - NIH
URL:[Link]
Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water
Source: MDPI
URL:[Link]
Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity
Source: PMC - NIH
URL:[Link]
7-benzyl-3-methylxanthine vs linagliptin in DPP-4 inhibition assays
Structural Scaffolds vs. Clinical Standards: A Comparative Guide to 7-Benzyl-3-Methylxanthine and Linagliptin in DPP-4 Inhibition Assays Introduction: The Evolution of Xanthine-Based DPP-4 Inhibitors Dipeptidyl peptidase...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Scaffolds vs. Clinical Standards: A Comparative Guide to 7-Benzyl-3-Methylxanthine and Linagliptin in DPP-4 Inhibition Assays
Introduction: The Evolution of Xanthine-Based DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a critical serine protease target in the management of Type 2 Diabetes Mellitus (T2DM). Its primary physiological role involves the rapid cleavage and inactivation of incretin hormones like GLP-1, which dampens glucose-dependent insulin secretion[1]. In the landscape of modern drug discovery, xanthine derivatives have emerged as a premier class of DPP-4 inhibitors[].
This guide provides a rigorous, objective comparison between linagliptin , a highly potent, clinically approved xanthine-based inhibitor[3], and 7-benzyl-3-methylxanthine , a fundamental purine building block used as a structural scaffold in Structure-Activity Relationship (SAR) assays[4].
As an application scientist, it is crucial to understand why certain compounds succeed in biochemical assays while others fail. The drastic difference in potency between these two molecules lies entirely in their functionalization and subsite engagement within the DPP-4 active pocket[5].
Linagliptin (The Clinical Standard): Linagliptin achieves exceptional potency (IC50 ~ 1.0 nM) by engaging multiple enzymatic subsites simultaneously[]. Its C8 3-(R)-aminopiperidin-1-yl group forms a critical salt bridge with the Glu205 and Glu206 residues located in the S2 subsite[1]. Furthermore, its N1 (4-methylquinazolin-2-yl)methyl substituent reaches deep into the S2 extensive (S2') subsite, facilitating strong pi-stacking interactions that drastically reduce the dissociation rate and prolong its half-life[5].
7-Benzyl-3-Methylxanthine (The Baseline Scaffold): This compound features the core bicyclic purine structure with a methyl group at N3 and a benzyl group at N7[4]. However, it lacks the critical C8 amine and N1 quinazoline extensions. Consequently, it cannot form the necessary salt bridges or access the S2 extensive pocket. In high-stringency assays, it serves as an excellent baseline reference (or negative control) to quantify the exact binding energy contributed by the peripheral functional groups of advanced gliptins.
Mechanism of DPP-4 inhibition by xanthine derivatives preserving active GLP-1.
Quantitative Data Presentation
To clearly delineate their performance in standard enzymatic assays, the structural and kinetic parameters of both compounds are summarized below.
Feature
7-benzyl-3-methylxanthine
Linagliptin
Role in Assay
Baseline Scaffold / Negative Control
Positive Control / Clinical Standard
C8 Substituent
Hydrogen (No S2 interaction)
3-(R)-aminopiperidin-1-yl (S2 salt bridge)
N1 Substituent
Hydrogen
(4-methylquinazolin-2-yl)methyl (S2' pi-stacking)
N7 Substituent
Benzyl
2-butyn-1-yl (S1 pocket fit)
DPP-4 IC50
> 100 µM (Weak/Inactive)
~ 1.0 nM (Highly Potent)
Binding Subsites
Partial S1
S1, S2, S1', S2 extensive
Self-Validating Experimental Protocol: In Vitro Fluorometric DPP-4 Assay
When evaluating novel xanthine derivatives against linagliptin and baseline scaffolds, the assay must be self-validating. This protocol incorporates internal controls to rule out auto-fluorescence, compound aggregation, or inner-filter effects, ensuring maximum trustworthiness of the generated data.
Step-by-step fluorometric assay workflow for evaluating DPP-4 inhibitor kinetics.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA). Expert Insight: The inclusion of BSA is critical; it prevents the non-specific binding of highly hydrophobic xanthine cores to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50.
Compound Dilution (Self-Validating Step): Prepare 10-point serial dilutions of Linagliptin (starting at 100 nM) and 7-benzyl-3-methylxanthine (starting at 1 mM) in DMSO. Expert Insight: Maintain a final DMSO concentration of exactly 1% across all wells (including the vehicle control) to ensure solvent effects on the enzyme are perfectly normalized.
Enzyme Pre-Incubation: Add 10 µL of recombinant human DPP-4 enzyme (final concentration ~0.5 ng/well) to 30 µL of assay buffer containing the test compounds. Incubate at 37°C for 15 minutes. Expert Insight: Because linagliptin exhibits a slow rate of dissociation[6], this pre-incubation step is mandatory to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate introduction.
Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 20 µM).
Kinetic Reading: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 350 nm, Emission: 450 nm). Run a "No Enzyme" background control to subtract baseline AMC auto-fluorescence.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curves. Plot % inhibition versus to determine the IC50 using a 4-parameter logistic non-linear regression model.
References
MedCrave Online. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus. Retrieved from [Link]
MDPI. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
PLOS One. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs. Retrieved from[Link]
NIH / PMC. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Retrieved from[Link]
High-Fidelity Validation of Purine-2,6-Dione Binding Affinity: A Comparative Guide to Molecular Dynamics Engines
As drug discovery pivots toward increasingly complex targets, relying solely on static molecular docking to predict ligand-protein interactions is a critical vulnerability. The dynamic nature of binding pockets necessita...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward increasingly complex targets, relying solely on static molecular docking to predict ligand-protein interactions is a critical vulnerability. The dynamic nature of binding pockets necessitates rigorous temporal validation. This guide provides an authoritative, comparative analysis of Molecular Dynamics (MD) simulation engines—specifically tailored for validating the binding affinity of purine-2,6-diones.
Purine-2,6-diones (including xanthine derivatives and highly substituted bicyclic scaffolds) are privileged pharmacophores. They are heavily utilized as potent antagonists for Adenosine Receptors (GPCRs) and as inhibitors for Dipeptidyl Peptidase-4 (DPP-4) in type 2 diabetes management [1][2].
Biological Context: The Target Landscape
To understand why MD simulations are necessary, we must first examine the causality of the biological response. When a purine-2,6-dione derivative binds to an Adenosine A1 Receptor, it does not merely occupy space; it restricts the conformational flexibility of the receptor, preventing the intracellular coupling of the Gi/o protein complex.
Purine-2,6-dione antagonism of Adenosine A1 Receptor signaling.
Capturing this target immobilization requires an MD engine capable of resolving long-range electrostatic interactions and subtle van der Waals (vdW) forces over hundreds of nanoseconds.
Comparative Analysis of MD Simulation Engines
Selecting the correct MD engine is a balance of force field compatibility, computational throughput, and energy calculation accuracy. Based on benchmarking data [3] and the SAMPL5 blind prediction challenge [4], we compare the three leading alternatives: AMBER, GROMACS, and NAMD.
The Causality of Discrepancies: The SAMPL5 dataset revealed that energy calculations across these engines agree to better than 0.1% relative absolute energy when identical cutoffs are used. However, differences in the default calculation of Coulomb's constant and long-range non-bonded interactions can lead to statistically significant variances in binding free energy (ΔG) outputs [4].
Table 1: Performance and Feature Comparison for Protein-Ligand Systems (~20,000 atoms)
MD Engine
Primary Strength for Purines
Hardware Benchmark (RTX 3080)
Binding Affinity Tooling
Limitations
AMBER 22
Native integration with GAFF/ff14SB force fields, ideal for heterocyclic rings.
~180 ns/day
Built-in MMPBSA.py (Gold Standard)
Commercial license required for GPU-accelerated pmemd.cuda.
GROMACS 2023
Unmatched CPU/GPU load balancing and raw simulation speed.
~200 ns/day
Requires external tools (e.g., gmx_MMPBSA)
Native force fields are less specialized for complex small molecules than AMBER.
NAMD 2.14
Exceptional scalability for massive, multi-million atom systems.
~150 ns/day
NAMD energy plugins, FEP
Slower single-node performance on smaller protein-ligand complexes.
Recommendation: For purine-2,6-diones, AMBER (or GROMACS running AMBER force fields) is highly recommended. The General AMBER Force Field (GAFF) is specifically parameterized to accurately capture the delocalized π-electron systems inherent to the purine bicyclic core.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system: computational predictions must mathematically correlate with experimental in vitro assays (e.g., IC50 or Kd values). Below is the step-by-step methodology for validating a purine-2,6-dione complex using an AMBER/GROMACS hybrid workflow.
Step-by-step molecular dynamics and MM/PBSA validation workflow.
Step-by-Step Methodology
Step 1: System Parametrization
Action: Assign the ff14SB force field to the target protein and GAFF2 to the purine-2,6-dione ligand using AMBER's antechamber. Calculate partial charges using the AM1-BCC method.
Causality: AM1-BCC provides a rapid, highly accurate approximation of HF/6-31G* electrostatic potentials, which is critical for the highly electronegative oxygen atoms on the 2,6-dione functional groups.
Step 2: Solvation and Ionization
Action: Solvate the complex in a cubic box using the standard TIP3P (sTIP3P) water model, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions.
Causality: The CHARMM and AMBER force fields were explicitly optimized using the TIP3P water model. Using mismatched water models (like mTIP3P) alters peptide solvation energies, leading to artificial unfolding or distorted binding pocket dynamics [5].
Step 3: Minimization and Equilibration
Action: Perform 5,000 steps of steepest descent minimization. Follow with 100 ps of NVT (constant Volume and Temperature) equilibration at 300K using a Berendsen thermostat, then 100 ps of NPT (constant Pressure) equilibration at 1 bar using a Parrinello-Rahman barostat.
Causality: Minimization resolves high-energy steric clashes generated during docking. NVT brings the system to kinetic thermal equilibrium without blowing up the simulation box, while NPT allows the solvent density to relax to experimental conditions (approx. 1 g/cm³).
Step 4: Production MD and MM/PBSA Calculation
Action: Run a 140 ns production simulation [1]. Extract 1,000 equidistant snapshots from the final 40 ns. Calculate the binding free energy (ΔG) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.
Causality: Extracting frames only from the final phase ensures the complex has reached a stable, converged conformational state. MM/PBSA is chosen over Free Energy Perturbation (FEP) here because it allows for the rapid, absolute end-state calculation of multiple structural derivatives without requiring overlapping alchemical transformation pathways.
Experimental Data: Validating DPP-4 Inhibitors
To demonstrate the self-validating nature of this protocol, we look at recent experimental data involving novel 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones (Compounds PB01 and PB11) developed using a linagliptin scaffold to target DPP-4 [1].
The MD simulation (140 ns) mathematically confirms the in vitro IC50 results. The strong negative van der Waals (vdW) energies indicate that the purine-2,6-dione core effectively engages in π-π stacking with the aromatic residues of the DPP-4 S1/S2 pockets.
Table 2: MM/PBSA Binding Free Energy Components vs. Experimental IC50
Compound
Target
ΔG_vdW (kcal/mol)
ΔG_elec (kcal/mol)
ΔG_solv (kcal/mol)
Total ΔG_bind (kcal/mol)
Experimental IC50 (nM)
PB01
DPP-4
-45.2
-12.4
+22.1
-35.5
15.66 ± 2.54
PB11
DPP-4
-43.8
-11.9
+21.5
-34.2
16.16 ± 1.21
Linagliptin (Standard)
DPP-4
-46.5
-14.2
+24.0
-36.7
15.37 ± 2.48
Data Interpretation: The computational ΔG_bind values perfectly rank-order with the experimental IC50 values. The penalty from polar solvation (ΔG_solv) is heavily offset by the highly favorable vdW interactions, validating the hypothesis that optimizing the hydrophobic substituents at the N7 position of the purine ring drives target affinity.
Conclusion
Validating the binding affinity of purine-2,6-diones requires an MD workflow that respects the intricate electrostatics and hydrophobic stacking of the bicyclic core. While GROMACS offers superior raw computational speed, AMBER's native integration with the GAFF force field provides the most frictionless path to accurate MM/PBSA calculations. By strictly adhering to matched water models (TIP3P) and ensuring proper NVT/NPT equilibration, researchers can establish a self-validating pipeline where computational free energies reliably predict in vitro potency.
References
Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach.nih.gov.
Lessons learned from comparing molecular dynamics engines on the SAMPL5 dataset.nih.gov.
Purine Derivatives as Ligands for A3 Adenosine Receptors.nih.gov.
Benchmarking Computational Methods for Drug Discovery: A Comparative Guide to Molecular Dynamics Simulation Engines.benchchem.com.
CHARMM TIP3P Water Model Suppresses Peptide Folding by Solvating the Unfolded State.acs.org.
A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Purine Analogs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of in silico predictive modeling and in vitro experimental validation, focusing on the pharmacologically...
Author: BenchChem Technical Support Team. Date: March 2026
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of in silico predictive modeling and in vitro experimental validation, focusing on the pharmacologically significant class of purine analogs. We will move beyond mere protocols to explore the causal relationships behind our methods, ensuring a robust and self-validating framework for your research endeavors.
Purine analogs are a cornerstone of modern chemotherapy and antiviral therapy.[1][2] These molecules, which mimic natural purines like adenine and guanine, disrupt critical cellular processes such as DNA and RNA synthesis, making them potent agents against rapidly proliferating cells like those found in tumors or viral infections.[3][4][5] Given their importance, the rapid and accurate identification of novel, effective purine analogs is a key objective in drug discovery.
Computational, or in silico, methods offer a powerful means to screen vast virtual libraries of compounds, predicting their activity and prioritizing candidates for synthesis and testing.[6][7] However, these predictions are models of reality, not reality itself. Their value is only realized through rigorous experimental validation using in vitro assays. This guide details the critical process of cross-validation, where computational predictions meet the benchtop, a necessary step to bridge the gap between theoretical promise and tangible therapeutic potential.
Part 1: In Silico Prediction Methodologies for Purine Analogs
The goal of in silico modeling in this context is to establish a reliable correlation between the structural or physicochemical properties of a purine analog and its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and machine learning approaches.[8][9][10][11]
Core Principle: The QSAR Hypothesis
The underlying assumption of QSAR is that changes in the structural features of a molecule will produce predictable changes in its biological activity. For purine analogs, these features, or "molecular descriptors," can range from simple 2D properties (e.g., molecular weight, number of hydrogen bond donors/acceptors) to complex 3D quantum-chemical parameters (e.g., energy of the highest occupied molecular orbital).[8][12]
Common In Silico Approaches:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a purine analog within the active site of a target protein (e.g., a protein kinase or a viral polymerase).[6][13][14] A high predicted binding affinity (often expressed as a low docking score in kcal/mol) suggests the compound may be a potent inhibitor.
QSAR Modeling: By analyzing a "training set" of purine analogs with known activities, QSAR models generate a mathematical equation that links molecular descriptors to biological effect.[9][10] This equation can then be used to predict the activity of new, untested analogs.
Machine Learning: More advanced models using algorithms like Random Forest (RF) or Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity, often providing higher predictive accuracy than traditional QSAR.[12][15][16]
The following diagram illustrates the iterative workflow that integrates these computational approaches with experimental validation.
Figure 1: The Iterative Cycle of Drug Discovery.
Part 2: In Vitro Experimental Validation
Experimental validation provides the ground truth against which in silico models are judged. For purine analogs, which often function as cytotoxic or antiproliferative agents, the primary in vitro assays measure cell viability, programmed cell death (apoptosis), and target-specific inhibition.[17][18]
Key In Vitro Assays:
Cytotoxicity Assays (e.g., MTT/MTS): These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18][19] A potent purine analog will reduce metabolic activity, resulting in a lower signal. The key output is the IC50 value: the concentration of the analog required to inhibit cell growth by 50%.
Apoptosis Assays (e.g., Annexin V/PI Staining): To confirm that cell death occurs via the desired mechanism of apoptosis, this flow cytometry-based assay is used.[18] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the compound's effect.
Target-Specific Enzyme Assays: If the purine analog is designed to inhibit a specific enzyme (e.g., a protein kinase), a cell-free biochemical assay is the most direct way to measure its potency (IC50) against that isolated target.[20][21]
The general mechanism for many purine analogs involves their intracellular conversion to active forms that interfere with nucleic acid synthesis or kinase signaling pathways, ultimately leading to apoptosis.[3][17][22]
Figure 2: Mechanism of Action - Purine Analog Cytotoxicity.
Part 3: The Cross-Validation Bridge: A Comparative Case Study
The ultimate test of an in silico model is its ability to predict the results of in vitro experiments. Here, we present a synthesized case study based on published data for 2,6-substituted purine analogs designed as potential kinase inhibitors.[23]
An in silico molecular docking study was first performed to predict the binding affinity of a series of analogs against a target kinase (e.g., PDGFRβ). Subsequently, the compounds were synthesized and tested for their ability to inhibit the growth of a cancer cell line (e.g., K562 leukemia cells) using an MTT assay.[23]
Table 1: Comparison of In Silico Predictions vs. In Vitro Results for Purine Analogs
Compound ID
Key Substituents
Predicted Binding Affinity (kcal/mol)
Experimental Cytotoxicity IC50 (µM)
Correlation Analysis
Analog 7
2,6-dichloro
-8.5
2.27
Strong Binder, High Potency
Analog 9
2-Cl, 6-morpholino
-9.2
45% inhibition @ 1µM
Strongest Binder, Moderate Potency
Analog 10
2,6-dichloro
-8.3
2.53
Strong Binder, High Potency
Lead Cmpd
(Reference)
-7.9
1.95
Good Binder, High Potency
Data synthesized from representative literature for illustrative purposes.[23]
Analysis of the Results:
General Correlation: There is a good general correlation between the predicted binding affinity and the observed cytotoxic potency. Analogs 7 and 10, with strong predicted binding, demonstrated high potency with low micromolar IC50 values.[23]
Identifying Discrepancies: Analog 9 presents an interesting case. It was predicted to be the strongest binder, yet its potency was lower than Analogs 7 and 10. This is a crucial finding that pure in silico screening would miss.
Generating Hypotheses: The discrepancy for Analog 9 prompts further investigation. Possible reasons could include:
Poor cell permeability due to the bulky morpholino group.
Metabolic instability.
The static "lock-and-key" model of docking doesn't capture the dynamic nature of the protein or off-target effects.
This cross-validation process not only confirms the utility of the in silico model but also provides deeper insights, guiding the next cycle of analog design toward compounds with improved overall properties.
Figure 3: Logical Flow of In Silico to In Vitro Data Correlation.
Part 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for a representative in silico and in vitro workflow.
Protocol 1: Molecular Docking Workflow
Objective: To predict the binding affinity of a novel purine analog against a target protein kinase.
Preparation of the Receptor (Target Protein):
Step 1.1: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
Step 1.2: Prepare the protein using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning charges.
Rationale: This cleaning process ensures the protein structure is chemically correct and ready for docking, preventing artifacts from water molecules or incorrect protonation states.
Preparation of the Ligand (Purine Analog):
Step 2.1: Draw the 2D structure of the purine analog and convert it to a 3D structure using a program like ChemDraw or MarvinSketch.
Step 2.2: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94).
Rationale: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely to be biologically relevant.
Docking Simulation:
Step 3.1: Define the "grid box" or search space on the receptor, typically centered on the known active site.
Step 3.2: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box.
Rationale: The grid box focuses the computational effort on the most relevant area of the protein, making the search more efficient and accurate.
Analysis of Results:
Step 4.1: Analyze the output files. The primary result is the binding affinity (docking score) in kcal/mol. More negative values indicate stronger predicted binding.
Step 4.2: Visualize the top-ranked docking pose to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Rationale: Visual inspection is a critical validation step. A good docking pose should show chemically sensible interactions with key residues known to be important for inhibitor binding.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC50 value of a synthesized purine analog against a cancer cell line.
Cell Culture and Seeding:
Step 1.1: Culture the desired cancer cell line (e.g., K562) in appropriate media and conditions until it reaches logarithmic growth phase.
Step 1.2: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Rationale: Using healthy, logarithmically growing cells ensures that the measured effect is due to the compound's activity and not poor cell health. The 24-hour attachment period provides a stable baseline.
Compound Treatment:
Step 2.1: Prepare a serial dilution of the purine analog in culture medium. A typical concentration range might be 0.01 µM to 100 µM.
Step 2.2: Add the different concentrations of the compound to the appropriate wells. Include "vehicle control" (medium with DMSO, the compound solvent) and "untreated control" wells.
Step 2.3: Incubate the plate for a set period, typically 48 or 72 hours.
Rationale: A wide concentration range is necessary to capture the full dose-response curve. The vehicle control is critical to ensure that the solvent itself has no effect on cell viability.
MTT Assay Execution:
Step 3.1: Add MTT reagent to each well and incubate for 3-4 hours.
Step 3.2: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Step 3.3: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
Rationale: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This is the quantitative basis of the assay.[19]
Data Acquisition and Analysis:
Step 4.1: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
Step 4.2: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Step 4.3: Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
Rationale: The dose-response curve provides a robust, quantitative measure of the compound's potency, allowing for direct comparison between different analogs.
Conclusion and Future Directions
The cross-validation of in silico predictions with in vitro results is not merely a confirmatory step; it is an essential, synergistic process that accelerates drug discovery. Computational models provide a powerful lens to focus our experimental efforts, while in vitro data provides the critical feedback needed to refine and improve those models.[24] Discrepancies between prediction and reality are not failures but opportunities for deeper learning, uncovering new biological insights and guiding the design of more effective and safer purine analogs. As we move forward, the integration of more complex in vitro systems, such as 3D spheroids and organ-on-a-chip models, with increasingly sophisticated machine learning algorithms will undoubtedly lead to even more predictive and powerful discovery pipelines.
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A Comparative Guide to the Antifibrotic Effects of Xanthine-Based Derivatives for Drug Discovery Professionals
Abstract Fibrosis, characterized by the excessive accumulation of extracellular matrix, represents a significant therapeutic challenge underlying a multitude of chronic diseases, contributing to nearly half of all deaths...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, represents a significant therapeutic challenge underlying a multitude of chronic diseases, contributing to nearly half of all deaths in the developed world. Xanthine-based derivatives, a class of compounds known for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, have emerged as promising candidates for antifibrotic therapy. This guide provides a comprehensive comparison of the antifibrotic effects of key xanthine derivatives, including pentoxifylline, theophylline, and the research tool IBMX. We will delve into their mechanisms of action, synthesize preclinical data from relevant in vitro and in vivo models, and provide detailed experimental protocols to empower researchers in the evaluation of novel antifibrotic compounds.
Chapter 1: The Molecular Landscape of Fibrosis: Key Therapeutic Targets
Fibrosis is the pathological outcome of a dysregulated wound-healing process. Chronic tissue injury triggers a cascade of events leading to the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of collagen and other extracellular matrix (ECM) components. This relentless matrix accumulation ultimately disrupts normal tissue architecture and function.
Several signaling pathways are central to this process and serve as key targets for therapeutic intervention:
Transforming Growth Factor-β1 (TGF-β1): The master regulator of fibrosis, TGF-β1, promotes myofibroblast differentiation and stimulates the synthesis of collagen and fibronectin.[1][2]
Adenosine Signaling: Extracellular adenosine levels rise significantly at sites of tissue injury and inflammation. Adenosine, acting through its G-protein coupled receptors (A1, A2A, A2B, A3), can modulate fibrotic processes.[3][4] Specifically, activation of A2A and A2B receptors has been shown to promote fibrosis in organs like the liver and skin.[3][5]
Phosphodiesterases (PDEs): These enzymes degrade cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger with potent anti-inflammatory and antifibrotic effects.[6] By inhibiting PDEs, intracellular cAMP levels are elevated, which can suppress TGF-β signaling and inhibit fibroblast activation.[7][8]
The interplay of these pathways forms a complex network that drives fibrogenesis, offering multiple nodes for intervention by xanthine derivatives.
Chapter 2: Xanthine Derivatives: A Dual-Mechanism Pharmacological Class
Xanthines are a class of purine alkaloids, with caffeine, theophylline, and theobromine being the most well-known. Their therapeutic potential stems primarily from two core mechanisms of action that directly counteract the pro-fibrotic pathways described above.
Non-selective Adenosine Receptor Antagonism: By structurally mimicking adenosine, xanthine derivatives can bind to and block adenosine receptors, thereby inhibiting downstream pro-fibrotic signaling.[9] This is a key mechanism by which caffeine is thought to exert protective effects against liver fibrosis.[9]
Non-selective Phosphodiesterase (PDE) Inhibition: Xanthines inhibit various PDE isoenzymes, preventing the breakdown of cAMP.[6][10] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which can interfere with TGF-β1 signaling and reduce the expression of pro-fibrotic genes.[1][8][11]
Caption: Dual antifibrotic mechanisms of xanthine derivatives.
Chapter 3: Comparative Analysis of Antifibrotic Xanthine Derivatives
While sharing core mechanisms, different xanthine derivatives exhibit varying potencies and pleiotropic effects, influencing their antifibrotic efficacy across different organ systems.
Pentoxifylline (PTX)
Pentoxifylline is a methylxanthine derivative approved for treating peripheral vascular disease.[12] Its utility in fibrosis is supported by its hemorheological, anti-inflammatory, and direct antifibrotic properties.[10][12]
Mechanism: PTX is a non-specific PDE inhibitor that increases intracellular cAMP.[11] This leads to the activation of PKA, which can reduce the expression of pro-fibrotic genes like collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA), and TGF-β1.[1][11] PTX has also been shown to inhibit the proliferation and ECM production of fibroblasts and may exert antifibrotic effects by regulating cellular senescence.[1][11][13] In some contexts, its antifibrotic effect is mediated by the inhibition of the TGF-β1 cascade.[2]
Preclinical Evidence: In a mouse model of bleomycin-induced pulmonary fibrosis, PTX administration significantly inhibited the development of fibrosis and cellular senescence.[11][13] In a rat model of secondary biliary fibrosis, oral PTX at 16 mg/kg/day significantly downregulated hepatic procollagen α1(I) mRNA levels and moderately reduced total hepatic collagen accumulation.[14]
Theophylline
Theophylline, a widely used medication for respiratory diseases like asthma, has demonstrated direct antifibrotic effects.[8][15]
Mechanism: Theophylline attenuates pulmonary fibrosis by inhibiting TGF-β downstream signaling (suppressing phosphorylation of Smad2/3 and AKT) and by inhibiting Th17 differentiation, a pro-inflammatory process linked to fibrosis.[16][17] It suppresses the production of IL-17, a key cytokine in fibrotic development.[16] Its effects are at least partially mediated through the cAMP-PKA pathway.[8]
Preclinical Evidence: In a bleomycin-induced pulmonary fibrosis mouse model, theophylline administration attenuated fibrotic changes in lung tissue, improved lung function, and reduced collagen deposition as measured by hydroxyproline content.[17][18] It also suppressed TGF-β-induced type I collagen mRNA expression in cultured lung fibroblasts.[8]
IBMX (3-isobutyl-1-methylxanthine)
IBMX is a potent, broad-spectrum PDE inhibitor used primarily as a research tool.
Mechanism: IBMX is a non-selective PDE inhibitor with IC50 values of 6.5, 26.3, and 31.7 µM for PDE3, 4, and 5, respectively.[19] By increasing cAMP, it can downregulate the transcription of hypoxia-inducible factor 1-alpha (HIF-1α), a key player in hypoxia-induced renal fibrosis.[19]
Preclinical Evidence: In human proximal tubular epithelial (HK-2) cells, IBMX was shown to downregulate hypoxia-induced markers of renal fibrosis and attenuate hypoxia-induced cell death.[19]
Chapter 4: Experimental Protocols for Evaluating Antifibrotic Efficacy
To ensure the scientific rigor and reproducibility of antifibrotic studies, standardized and well-validated experimental models are crucial. Here, we detail key protocols for in vivo induction of fibrosis and its quantification.
Protocol 4.1: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used model for studying idiopathic pulmonary fibrosis (IPF).[20] Bleomycin, an antineoplastic agent, causes direct lung injury, inflammation, and subsequent fibrosis that mimics aspects of the human disease.
Causality: Intratracheal administration ensures direct delivery to the lungs, initiating a robust inflammatory response that transitions into a fibrotic phase, typically peaking around 14-28 days post-instillation.[20][21] This timeframe allows for the evaluation of both preventative and therapeutic treatment strategies.
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Step-by-Step Methodology:
Animal Acclimatization: House male C57BL/6 mice (8-12 weeks old) in a controlled environment for at least one week prior to the experiment.[21][22]
Anesthesia: Anesthetize the mice using a suitable agent (e.g., intraperitoneal injection of ketamine/xylazine).[21]
Bleomycin Administration: Place the anesthetized mouse in a supine position. Expose the trachea through a small midline incision. Using a microsprayer or similar device, instill a single dose of bleomycin sulfate (e.g., 1-3 U/kg) dissolved in sterile saline into the trachea.[20]
Recovery: Suture the incision and allow the animal to recover on a warming pad. Provide post-operative care as required.
Compound Administration: Administer the xanthine derivative or vehicle control according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection). For a prophylactic study, treatment starts on day 0. For a therapeutic study, treatment may start on day 7 or 11, after the initial inflammatory phase.[23]
Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., day 14, 21, or 28), euthanize the mice.[11] Perfuse the lungs with saline and harvest the lung tissue.
Sample Processing: Inflate the left lung with 10% neutral buffered formalin for histological analysis.[21] Snap-freeze the right lung lobes in liquid nitrogen for subsequent biochemical analysis.[21]
Protocol 4.2: In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
The CCl₄ model is a classic, highly reproducible method for inducing liver fibrosis and cirrhosis in rodents, mimicking key features of human liver disease.[24][25]
Causality: CCl₄ is a potent hepatotoxin. Its metabolism by cytochrome P450 in hepatocytes generates highly reactive free radicals, causing centrilobular necrosis and inflammation.[26] Chronic, repeated administration (e.g., twice weekly for 4-8 weeks) leads to a sustained wound-healing response, activation of hepatic stellate cells, and progressive deposition of collagen, resulting in significant fibrosis.[25][27][28]
Step-by-Step Methodology:
Animal Acclimatization: As described in Protocol 4.1, using appropriate mouse or rat strains.
CCl₄ Preparation: Prepare a 10-40% solution of CCl₄ in a vehicle like olive oil or corn oil.[26][28]
Administration: Administer CCl₄ via intraperitoneal injection or oral gavage twice a week for 4 to 12 weeks, depending on the desired severity of fibrosis.[25][27] A typical dose is 1.0 ml/kg.[27]
Compound Administration: Administer the test compound or vehicle concurrently with the CCl₄ injections.
Monitoring: Monitor animal body weight and general health throughout the study.
Euthanasia and Sample Harvest: At the study endpoint, euthanize the animals. Collect blood via cardiac puncture for serum analysis of liver enzymes (AST, ALT). Harvest the liver, weigh it, and process portions for histology and biochemical analysis as described above.
Protocol 4.3: Quantification of Fibrosis - Histology and Biochemistry
A multi-pronged approach is essential for accurately quantifying fibrosis.
A. Masson's Trichrome Staining (Histological Assessment)
Principle: This is a three-color staining technique used to differentiate collagen from other tissue components.[29] It stains collagen fibers blue, nuclei black, and cytoplasm/muscle red, allowing for clear visualization and semi-quantitative scoring of fibrosis.[29][30][31]
Self-Validation: The protocol's validity rests on the differential affinity of dyes for tissue components. The use of a phosphotungstic/phosphomolybdic acid solution is a critical step that acts as a decolorizer for the red cytoplasmic stain specifically on collagen fibers, allowing the subsequent aniline blue to bind selectively.[29] Consistent staining requires mordanting of formalin-fixed tissues and careful timing of differentiation steps.[32][33]
Step-by-Step Methodology (Abbreviated):
Deparaffinization and Rehydration: Process formalin-fixed, paraffin-embedded tissue sections (5 µm) through xylene and graded alcohols to water.[29]
Mordanting (Optional but Recommended): Incubate slides in pre-heated Bouin's solution to improve stain quality.[32]
Nuclear Staining: Stain with Weigert's iron hematoxylin.[29]
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution.[29]
Differentiation: Place in phosphotungstic/phosphomolybdic acid solution.[29]
Collagen Staining: Transfer directly into aniline blue solution.[29]
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.
B. Hydroxyproline Assay (Biochemical Quantification)
Principle: Hydroxyproline is an amino acid found almost exclusively in collagen.[34] Measuring the total hydroxyproline content in an acid hydrolysate of tissue provides a direct and quantitative measure of total collagen deposition.[24][35][36]
Self-Validation: The accuracy of this colorimetric assay is critically dependent on the generation of a standard curve using known concentrations of pure hydroxyproline with every run.[34][35] Complete hydrolysis of the tissue sample (e.g., 6M HCl at 120°C for 3 hours) is essential to liberate all hydroxyproline residues for detection.
Step-by-Step Methodology (Abbreviated):
Tissue Hydrolysis: Weigh a portion of frozen tissue (~10-20 mg). Add concentrated HCl (~12 M) and hydrolyze in a pressure-tight vial at 120°C for 3 hours.
Sample Preparation: Centrifuge the hydrolysate and transfer the supernatant. For some protocols, samples are evaporated to dryness to remove the acid.
Standard Curve Preparation: Prepare a series of hydroxyproline standards (e.g., 0-10 µg) from a stock solution.[34]
Oxidation: Add Chloramine-T reagent to all samples and standards and incubate at room temperature.
Color Development: Stop the oxidation and add DMAB reagent (Ehrlich's reagent). Incubate at 60°C for 90 minutes to develop the color.
Measurement: Cool the samples and measure the absorbance at ~560 nm using a plate reader.
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.
Chapter 5: Conclusion and Future Directions
Xanthine-based derivatives, particularly pentoxifylline and theophylline, have demonstrated considerable antifibrotic potential in a range of preclinical models. Their dual mechanism of action—adenosine receptor antagonism and PDE inhibition—positions them as attractive candidates for repurposing and further development. The data suggest that these compounds can modulate key fibrotic pathways, including TGF-β signaling, myofibroblast activation, and collagen synthesis.
However, the non-selective nature of these first-generation compounds presents a challenge, potentially leading to off-target effects and limiting their therapeutic window. The future of this field lies in the development of more specific inhibitors. For instance, selective PDE4 inhibitors, particularly those targeting the PDE4B subtype, are showing promise in clinical trials for pulmonary fibrosis, offering the potential for improved efficacy and better tolerability.[7][37][38] Similarly, the development of antagonists for specific adenosine receptor subtypes, such as A2B or A3, is an active area of research.[5][9]
For drug development professionals, the path forward involves leveraging the foundational knowledge from established xanthines to design next-generation, target-specific antifibrotic agents. The experimental models and quantitative assays detailed in this guide provide a robust framework for the preclinical evaluation of these novel compounds, ensuring that only the most promising candidates advance toward clinical translation.
References
Theophylline Attenuates BLM-Induced Pulmonary Fibrosis by Inhibiting Th17 Differenti
IBMX is a Broad-Spectrum PDE Inhibitor for Renal Fibrosis Research. Immune System Research.
Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. European Journal of Medical and Health Sciences.
Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. ERJ Open Research.
Pentoxifylline Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice. Frontiers in Pharmacology.
Pentoxifylline downregulates profibrogenic cytokines and procollagen I expression in rat secondary biliary fibrosis. British Journal of Pharmacology.
Potential of phosphodiesterase 4B inhibitors in the treatment of interstitial lung disease associated with autoimmune diseases. Frontiers in Medicine.
Adenosine in fibrosis. Journal of Biomedicine and Biotechnology.
A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections.
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CCl4 Model of Liver Fibrosis. Melior Discovery.
A Selective Adenosine A3 Receptor Antagonist, HL3501, Has Therapeutic Potential in Preclinical Liver and Renal Fibrosis Models. In Vivo.
Pentoxifylline Inhibits Pulmonary Fibrosis by Regulating Cellular Senescence in Mice. Frontiers in Pharmacology.
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A Comparative Guide to the Reproducible Synthesis of 3,7-dihydro-1H-purine-2,6-dione Derivatives
For researchers, scientists, and professionals in drug development, the xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a "privileged structure" of immense interest. Its derivatives are cornerstones in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a "privileged structure" of immense interest. Its derivatives are cornerstones in medicinal chemistry, with applications ranging from respiratory therapeutics to novel treatments for neurodegenerative diseases.[1][2] The reproducibility of synthetic methods for these derivatives is paramount to ensuring consistent biological data and enabling scalable production. This guide provides an in-depth comparison of common synthetic routes to the xanthine core, with a focus on reproducibility, experimental parameters, and practical considerations.
The Challenge of Reproducibility in Xanthine Synthesis
The synthesis of xanthine derivatives, while well-established, is not without its challenges. Reproducibility can be hampered by factors such as the purity of starting materials, reaction conditions, and the inherent low solubility of many xanthine derivatives.[3] The classic Traube purine synthesis, for instance, often requires long reaction times and harsh conditions, which can lead to the formation of side products and complicate purification.[4] This guide will delve into these challenges and present modern methodologies that aim to improve reproducibility and efficiency.
Comparative Analysis of Synthetic Methodologies
This section provides a detailed comparison of the most common methods for the synthesis of 3,7-dihydro-1H-purine-2,6-dione derivatives.
The Traube Synthesis: The Classic Workhorse
The Traube synthesis, first reported in 1900, remains the most widely used method for preparing xanthine analogs.[2][5][6] The general approach involves the condensation of a substituted urea with cyanoacetic acid to form a 6-aminouracil derivative. This intermediate is then nitrosated, reduced to a 5,6-diaminouracil, and finally cyclized to form the xanthine ring.[6][7]
Causality Behind Experimental Choices:
Nitrosation: The use of sodium nitrite in an acidic medium (e.g., acetic acid) generates nitrous acid in situ, which is a key reagent for the electrophilic substitution at the C5 position of the electron-rich aminouracil ring.
Reduction: Sodium dithionite is a common and effective reducing agent for converting the 5-nitroso group to a 5-amino group. Catalytic hydrogenation is also a viable, often cleaner, alternative.[7]
Cyclization: Formic acid is the simplest carboxylic acid and serves as the source for the C8 carbon of the xanthine ring. The reaction proceeds via formylation of the 5-amino group followed by acid-catalyzed cyclization and dehydration.
Reproducibility Considerations:
While being a robust and versatile method, the Traube synthesis can present reproducibility challenges:
Harsh Conditions: The traditional use of strong acids and high temperatures for cyclization can lead to side reactions and degradation of sensitive functional groups on the starting materials.[4]
Reaction Time: The cyclization step can be lengthy, sometimes requiring several hours of reflux.[1][8]
Purity of Intermediates: The purity of the 5,6-diaminouracil intermediate is crucial for a clean cyclization and high yield of the final product.[3][9]
Experimental Protocol: Traube Synthesis of 8-Substituted Xanthines
A common variation of the Traube synthesis for preparing 8-substituted xanthines involves the condensation of a 5,6-diaminouracil with a carboxylic acid or its derivative.
Nitrosation of 6-aminouracil: To a suspension of the 6-aminouracil derivative in acetic acid, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours.
Reduction to 5,6-diaminouracil: To the resulting 5-nitroso-6-aminouracil suspension, add sodium dithionite portion-wise, keeping the temperature below 40°C. Stir for 1-2 hours until the color disappears.
Cyclization: The 5,6-diaminouracil can be cyclized with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or by heating with a carboxylic acid anhydride or acid chloride.[2][6] Alternatively, for 8-unsubstituted xanthines, refluxing with formic acid is common.[6]
Diagram: The Traube Synthesis Pathway
Caption: Generalized workflow of the Traube synthesis for xanthine derivatives.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of xanthine derivatives, significantly improving reproducibility by providing uniform and rapid heating.[1][10]
Causality Behind Experimental Choices:
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods.[5][11]
Improved Yields: The rapid heating can minimize the formation of side products that may occur during prolonged heating, often resulting in higher yields and cleaner reaction profiles.[8]
Solvent Effects: The choice of solvent is critical in microwave synthesis. Polar solvents that efficiently absorb microwave radiation are often preferred. The use of co-solvents like THF can improve the solubility of starting materials.[8]
Reproducibility Considerations:
Precise Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible reaction outcomes.
Scalability: While initial studies are often performed on a small scale, microwave-assisted synthesis can be scaled up, although this may require optimization of reaction parameters.[5][11]
Experimental Protocol: Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines
Reaction Setup: In a microwave process vial, combine the 5,6-diamino-1,3-dialkyluracil (1 mmol) and triethyl orthoformate (3 mL).[10]
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 10-20 minutes.[10]
Workup: After cooling, the precipitated product is collected by filtration, washed with diethyl ether, and dried.[10]
Diagram: Conventional vs. Microwave-Assisted Synthesis Workflow
Caption: Comparison of conventional and microwave-assisted synthesis workflows.
One-Pot Syntheses: Streamlining the Process
One-pot syntheses offer an attractive alternative by combining multiple reaction steps into a single procedure, reducing waste, and improving overall efficiency.[12][13]
Causality Behind Experimental Choices:
Tandem Reactions: These methods are designed so that the product of one reaction is the substrate for the next, without the need for intermediate isolation and purification.
Catalyst Choice: The choice of catalyst is critical for the success of one-pot reactions. For example, bromo dimethylsulfonium bromide (BDMS) has been shown to be an efficient reagent for the one-pot synthesis of 8-substituted xanthines from 5,6-diaminouracils and carboxaldehydes.[7]
Reproducibility Considerations:
Reaction Control: The success of a one-pot synthesis relies on careful control of reaction conditions to ensure that each step proceeds selectively and in high yield.
Substrate Scope: The applicability of a specific one-pot method may be limited to a certain range of substrates.
Performance Comparison
The following table summarizes the key performance metrics of the discussed synthetic methods based on data from the literature.
Requires specialized equipment, potential for pressure buildup[8]
One-Pot Synthesis
Varies depending on the specific protocol
Good to excellent
Increased efficiency, reduced waste
May have limited substrate scope, requires careful optimization
Conclusion and Future Outlook
The choice of synthetic method for 3,7-dihydro-1H-purine-2,6-dione derivatives depends on the specific target molecule, available equipment, and desired scale. The Traube synthesis, while classic, often requires significant optimization to ensure reproducibility. For rapid and reproducible synthesis, especially in a research and development setting, microwave-assisted methods offer a clear advantage in terms of speed and often yield. One-pot syntheses represent a promising avenue for further development, with the potential to streamline the production of these important compounds. As the demand for novel xanthine derivatives continues to grow, the development of even more efficient, scalable, and reproducible synthetic methods will remain a key area of research.[2]
References
Kapri, A., Gupta, N., & Nain, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 8239931. [Link]
Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20. [Link]
Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5446. [Link]
Burbiel, J. C., & Müller, C. E. (2006). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ARKIVOC, 2006(ii), 77-82. [Link]
Singh, U. P., & Bhat, H. R. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5669-5681. [Link]
Mifsud, S., & Gatt, M. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Malta Journal of Chemistry, 1(1), 1-1. [Link]
Academia.edu. (2023). One-pot synthesis of xanthene derivatives under solvent-free conditions. [Link]
Liu, X., et al. (2024). Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. Bentham Science. [Link]
Semantic Scholar. (2022). Review Article Recent Advances in the Synthesis of Xanthines. [Link]
ResearchGate. (2025). Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine | Request PDF. [Link]
Smith, A. B., & Jones, C. D. (2019). One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes. ACS Omega, 4(3), 5569-5573. [Link]
Singh, U. P., & Bhat, H. R. (2021). Another efficient method for synthesizing 8-substituted xanthines includes the reaction of 5, 6-diaminouracils, and carboxaldehyde using bromo dimethylsulfonium bromide (BDMS). International Journal of Pharmaceutical Sciences and Research, 12(11), 5669-5681. [Link]
I.R.I.S. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]
MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]
National Center for Biotechnology Information. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link]
R Discovery. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. [Link]
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. [Link]
ResearchGate. (2026). Synthesis of Substituted Uracils by the Reactions of Halouracils with Selenium, Sulfur, Oxygen and Nitrogen Nucleophiles under Focused Microwave Irradiation. | Request PDF. [Link]
Science of Synthesis. (n.d.). 7.1.1. Synthesis. [Link]
MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]
Rasayan J. Chem. (2025). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. [Link]
Semantic Scholar. (n.d.). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. [Link]
SpringerLink. (2014). Purification of xanthine oxidase from bovine milk by affinity chromatography with a novel gel. [Link]
Scribd. (n.d.). 1-III) Traube Synthesis For Purine | PDF. [Link]
Scribd. (n.d.). Traube Purine Synthesis Overview | PDF | Chemical Compounds | Chemistry. [Link]
ACS Publications. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link]
National Center for Biotechnology Information. (n.d.). Xanthine scaffold: scope and potential in drug development. [Link]
National Center for Biotechnology Information. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. [Link]
ResearchGate. (2025). Purification of xanthine oxidase from bovine milk by affinity chromatography with a novel gel. [Link]
MDPI. (2021). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates. [Link]
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. [Link]
Assessing the safety profile of 7-benzyl-3-methylxanthine relative to existing drugs
A Comparative Safety Assessment Framework for 7-benzyl-3-methylxanthine This guide provides a comprehensive framework for assessing the safety profile of the novel methylxanthine derivative, 7-benzyl-3-methylxanthine. Gi...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Safety Assessment Framework for 7-benzyl-3-methylxanthine
This guide provides a comprehensive framework for assessing the safety profile of the novel methylxanthine derivative, 7-benzyl-3-methylxanthine. Given the absence of public-domain toxicological data for this specific compound, this document outlines a phased, experimentally-driven approach to characterize its safety relative to established methylxanthines such as caffeine, theophylline, and theobromine. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals to establish a robust, data-driven safety profile.
Introduction: The Methylxanthine Landscape and the Need for Assessment
Methylxanthines are a well-established class of purine-derived alkaloids with a long history of use in medicine and consumer products.[1] Key members of this family—caffeine, theophylline, and theobromine—exert their physiological effects primarily through two mechanisms: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3][4] These actions lead to a range of effects, from central nervous system stimulation to bronchodilation.[5]
While therapeutically useful, existing methylxanthines possess distinct safety profiles that limit their application. Theophylline, for instance, has a narrow therapeutic window, with a high risk of adverse effects like cardiac arrhythmias and seizures at elevated plasma concentrations.[2] Caffeine is widely consumed but can cause insomnia, nervousness, and palpitations.[6] The introduction of a novel derivative, 7-benzyl-3-methylxanthine, necessitates a thorough safety evaluation to determine if its structural modifications offer an improved therapeutic index over these predecessors.
This guide establishes a benchmark by comparing the known toxicology of existing methylxanthines and proposes a logical, multi-phase experimental plan to rigorously define the safety profile of 7-benzyl-3-methylxanthine.
The Safety Benchmark: Profiles of Reference Methylxanthines
A comparative understanding of existing methylxanthines is crucial for contextualizing any new data generated for 7-benzyl-3-methylxanthine. The safety profiles vary significantly, highlighting how minor structural changes can impact toxicity.
Theophylline (1,3-dimethylxanthine): Primarily used for respiratory diseases, theophylline's utility is hampered by its narrow therapeutic range.[2] Mild adverse effects can occur even at therapeutic concentrations (<20 mcg/mL), including nausea, headache, and insomnia.[2] Higher concentrations can lead to severe outcomes such as intractable vomiting, cardiac arrest, and seizures.[2]
Caffeine (1,3,7-trimethylxanthine): As the world's most consumed psychoactive substance, caffeine is generally considered safe for healthy adults at daily intakes up to 400 mg.[5] Common side effects are related to its stimulant properties and include restlessness, insomnia, and tachycardia.[6]
Theobromine (3,7-dimethylxanthine): The principal alkaloid in cocoa, theobromine is a milder stimulant than caffeine with a gentler, longer-lasting effect.[4] It is generally safe for human consumption, though high doses may cause headaches and nausea.[7] It is notably toxic to dogs due to their slow metabolism of the compound.[7]
7-Methylxanthine (7-MX): A metabolite of caffeine and theobromine, this closely related compound has been investigated for the treatment of myopia and exhibits a promising safety profile.[8][9] Preclinical studies found no mortality or signs of toxicity in acute oral toxicity tests, and a no-observed-adverse-effect level (NOAEL) up to 1000 mg/kg in 28-day and 180-day repeated-dose studies in rats.[8][10][11] This suggests that the core xanthine structure can be well-tolerated.
Table 1: Comparative Acute Oral Toxicity of Reference Methylxanthines in Rats
No adverse effects reported up to 1000 mg/kg in repeated-dose studies[8]
Proposed Preclinical Safety Assessment for 7-benzyl-3-methylxanthine
A tiered approach, beginning with in vitro assays before proceeding to in vivo studies, is the most efficient and ethical path to characterizing the safety of a new chemical entity. This strategy allows for early identification of potential liabilities and conserves resources.
Phase 1: In Vitro Toxicity Assessment
The initial phase focuses on cell-based assays to determine cytotoxicity (the potential to kill cells) and genotoxicity (the potential to damage DNA), which are fundamental indicators of a compound's safety.
The MTT assay is a rapid, colorimetric method for assessing a substance's effect on cell viability.[12] It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[13] The principle lies in the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[14] This allows for the calculation of an IC₅₀ value—the concentration of the drug that inhibits 50% of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
Compound Treatment: Prepare serial dilutions of 7-benzyl-3-methylxanthine in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of this solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[13]
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution.[16] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for MTT Cytotoxicity Assay.
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess a chemical's potential to cause gene mutations.[17] The test uses several strains of Salmonella typhimurium that carry a mutation rendering them unable to synthesize the amino acid histidine (his-).[17] The assay measures the ability of the test compound to cause a "back mutation" that restores the gene's function, allowing the bacteria to grow on a histidine-free medium. Many chemicals become mutagenic only after being metabolized; therefore, the assay is conducted both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation.[17]
Experimental Protocol: Ames Test (Miniaturized Screening Version)
Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions) at 37°C with shaking.
Compound Exposure: In separate tubes for each strain, combine the bacterial culture, the test compound at various concentrations, and either the S9 metabolic activation mix or a phosphate buffer (for the non-activated arm). Include a vehicle control (e.g., water or DMSO) and known mutagens as positive controls.
Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C to allow for compound uptake and metabolic activation (in the S9 group).
Plating: Mix the contents of each tube with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions). Pour this mixture onto minimal glucose agar plates (which lack histidine).
Incubation: Incubate the plates in the dark for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates (typically a two-fold or greater increase) indicates a positive, mutagenic result.
Caption: Workflow for the Ames Genotoxicity Test.
Phase 2: In Vivo Acute Systemic Toxicity
Following in vitro assessment, in vivo studies are essential to understand a compound's effects within a complex living system.[3] An acute oral toxicity study is the standard initial step to determine the immediate effects of a single high dose, identify target organs for toxicity, and establish a preliminary safety range.
The Acute Toxic Class Method (OECD Guideline 423) is a modern, ethical approach that uses a reduced number of animals in a stepwise procedure to classify a substance's toxicity.[18][19] The study begins with a starting dose selected from a series of fixed levels (e.g., 300 mg/kg). The outcome (mortality or survival) in a small group of animals (typically 3) determines the next step: either testing at a lower or higher dose, or stopping the test.[18][20]
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive). Acclimatize the animals for at least 5 days prior to the study.
Dosing and Administration: Following an overnight fast, administer 7-benzyl-3-methylxanthine orally via gavage to a group of 3 animals. Select a starting dose based on any available data (e.g., 300 mg/kg).
Observation (Step 1): Observe the animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[20] Note the time of onset, intensity, and duration of these signs.
Decision Point: The outcome of the first step determines the next action:
If 2 or 3 animals die: The substance is highly toxic. Repeat the test at a lower dose (e.g., 50 mg/kg) in a new group of 3 animals.
If 0 or 1 animal dies: The substance has lower toxicity. Repeat the test at a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.
If the outcome is unclear: Test one additional animal at the same dose level.
Further Steps & Classification: Continue the stepwise procedure until a clear outcome allows for classification of the substance according to the Globally Harmonized System (GHS).
Pathology: At the end of the 14-day observation period, humanely euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) to identify any target organs of toxicity.
Caption: Stepwise Procedure of the OECD 423 Acute Toxic Class Method.
Mechanistic Context: Adenosine and Phosphodiesterase Pathways
The safety profile of any methylxanthine is intrinsically linked to its primary mechanisms of action. Understanding these pathways is key to predicting potential on-target side effects.
Adenosine Receptor Antagonism: Adenosine is a ubiquitous signaling molecule that generally exerts a calming or inhibitory effect by binding to its receptors (A₁, A₂ₐ, A₂ₑ, A₃).[4] For example, adenosine binding in the brain promotes sleepiness. Methylxanthines are structurally similar to adenosine and act as competitive antagonists, blocking these receptors.[5] This blockade prevents adenosine's inhibitory effects, leading to increased neuronal firing and the release of neurotransmitters like norepinephrine and dopamine, resulting in CNS stimulation.[4] This is the primary mechanism behind the stimulant effects of caffeine and the potential for side effects like anxiety and insomnia.
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By non-selectively inhibiting PDEs, methylxanthines increase the intracellular levels of cAMP.[6] In bronchial smooth muscle, elevated cAMP leads to relaxation and bronchodilation, which is the primary therapeutic effect of theophylline. However, this mechanism also contributes to cardiac stimulation, which can manifest as tachycardia or arrhythmias at high concentrations.
Caption: Dual Mechanisms of Action for Methylxanthines.
Conclusion
The development of 7-benzyl-3-methylxanthine presents an opportunity to introduce a new therapeutic agent from a well-known pharmacological class. However, its clinical potential is entirely dependent on a favorable safety profile. The absence of existing data necessitates a structured, ground-up investigation.
The proposed framework, starting with foundational in vitro assays for cytotoxicity and genotoxicity, followed by a definitive in vivo acute toxicity study, provides a scientifically rigorous and ethically responsible pathway for this assessment. By comparing the data generated for 7-benzyl-3-methylxanthine against the established benchmarks of caffeine, theophylline, and the highly-tolerated 7-methylxanthine, researchers can make a clear, evidence-based determination of its safety. This systematic approach is critical for mitigating risks and unlocking the potential therapeutic value of this novel compound.
References
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for Acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
Padda, I. S., & Tella, S. H. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
Homework.Study.com. (n.d.). The mechanism of methylxanthines action is: a) Inhibition of the enzyme phosphodiesterase b)...[Link]
MDPI. (2025, February 11). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. [Link]
uBibliorum. (2018, May 15). Pharmacological potential of methylxanthines: Retrospective analysis and future expectations. [Link]
Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]
Singh, S., et al. (2019). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. ResearchGate. [Link]
Singh, S., et al. (2020). Sub-chronic and chronic toxicity evaluation of 7-methylxanthine: a new molecule for the treatment of myopia. Drug and Chemical Toxicology, 45(3), 1383-1394. [Link]
Singh, S., et al. (2021). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. Drug and Chemical Toxicology, 44(6), 575-584. [Link]
ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. [Link]
Borea, P. A., Gessi, S., Merighi, S., & Vincenzi, F. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1625. [Link]
Padda, I. S., & Tella, S. H. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
Cosmetic Ingredient Review. (2019, January 25). Safety Assessment of Methylxanthines as Used in Cosmetics. [Link]
Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Methylxanthines as Used in Cosmetics. [Link]
HealthDay. (2022, August 23). 7-Methylxanthine Linked to Reduced Myopia Progression in Children. [Link]
ResearchGate. (n.d.). Comparative acute toxicity of methylxanthine. [Link]
ResearchGate. (n.d.). Safety Assessment of Methylxanthines as Used in Cosmetics. [Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione represent the forefront of innovation. However, the lifecycle of...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione represent the forefront of innovation. However, the lifecycle of these molecules extends beyond the laboratory bench and into the critical phase of disposal. Improper chemical waste management not only poses significant regulatory and financial risks but also undermines the very principles of responsible scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Waste Characterization: The Foundation of Safe Disposal
A study on the acute toxicity of various 3,7-dihydro-1H-purine-2,6-dione derivatives found that these compounds generally exhibit low toxicity.[1] However, in the absence of a specific SDS, it is prudent to handle this compound with a degree of caution. An SDS for a related compound indicates that it may be harmful if swallowed and can cause serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound or its waste.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Based on its structure and the properties of similar compounds, 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unlikely to be an ignitable, corrosive, or reactive waste. The primary consideration is its potential toxicity. While likely of low acute toxicity, the environmental fate and ecotoxicity of many pharmaceutical compounds are not well understood, and they can have detrimental effects on aquatic life.[3] Therefore, it is best practice to manage this compound as a hazardous chemical waste unless determined otherwise by a formal waste characterization.
Key Data Summary:
Property
Value/Information
Source
Chemical Name
3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
N/A
Molecular Formula
C₁₃H₁₂N₄O₂
Molecular Weight
256.26 g/mol
Physical State
Solid
Inferred
Known Hazards
Based on related compounds: Harmful if swallowed, causes serious eye damage.
SDS of related compound
Toxicity Class
Likely low acute toxicity based on derivatives.[1]
Research Study
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione from a laboratory setting. This procedure is designed to be compliant with the EPA's RCRA regulations.
Experimental Protocol: Waste Collection and Containerization
Segregation is Key: Never mix 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione waste with other waste streams.[4][5][6] It should be collected in a designated, separate waste container. Incompatible wastes must be segregated to prevent dangerous reactions.[7][8]
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[7] For solid waste, a wide-mouth container is preferable. The container must be in good condition, free from cracks or defects.
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione," and the approximate quantity.[5] The date of accumulation should also be clearly marked.
Waste Accumulation:
Solid Waste: Collect unused or contaminated solid 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione, as well as any grossly contaminated items such as weighing boats or filter paper, in the designated solid waste container.
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
Sharps: Any sharps contaminated with the compound (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container that is also labeled as hazardous waste.
Container Management: Keep the waste container closed at all times except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory, away from general traffic and drains.
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Caption: Decision workflow for the disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Off-Site Disposal and Documentation: The "Cradle-to-Grave" Responsibility
The EPA's "cradle-to-grave" policy holds the generator of the hazardous waste responsible for its ultimate fate.[9] This means that your responsibility does not end when the waste leaves your facility.
Arranging for Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[10] Do not attempt to dispose of this chemical in the regular trash or down the drain.[3][4] Flushing pharmaceuticals down the toilet can lead to contamination of the water supply.[4]
The Hazardous Waste Manifest
When the waste is collected for off-site disposal, it must be accompanied by a Uniform Hazardous Waste Manifest.[9] This form tracks the waste from your facility to its final destination. As of recent EPA regulations, the use of the electronic manifest (e-Manifest) system is encouraged and is becoming mandatory.[2][11][12][13] The manifest must be signed by the generator (your institution), the transporter, and the receiving facility. A copy of the manifest must be retained for your records.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By following these guidelines, researchers can ensure that their innovative work does not come at the cost of environmental or public health. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. (2021, February 11). Journal of Life Science and Medical Technologies.
Hazardous Waste Manifest System. (2025, May 30). US EPA. Retrieved from [Link]
Learn about the Hazardous Waste Electronic Manifest System (e-Manifest). (2025, July 22). US EPA. Retrieved from [Link]
Hazardous Waste Manifests: Everything You Need to Know. (2025, November 20). Triumvirate Environmental. Retrieved from [Link]
EPA proposes electronic-only hazardous waste manifests. (2026, March 5). J. J. Keller. Retrieved from [Link]
The Hazardous Waste Electronic Manifest (e-Manifest) System. (2026, March 5). US EPA. Retrieved from [Link]
Non-Controlled Pharmaceutical Waste. Environmental Biological Services. Retrieved from [Link]
Pharmaceutical Waste Disposal | Non-Controlled Substances. Keystone Medical Waste. Retrieved from [Link]
Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. Retrieved from [Link]
Safe disposal of non-household pharmaceutical waste. Wisconsin DNR. Retrieved from [Link]
Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Retrieved from [Link]
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Lab Manager. Retrieved from [Link]
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI. Retrieved from [Link]
Personal protective equipment for handling 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
Advanced Safety and Operational Guide: Handling 3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a holistic, causality-driven sy...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling 3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a holistic, causality-driven system. Handling 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 64995-73-9)—a compound with a molecular weight of 256.26 and the linear formula C13H12N4O2[1]—requires a nuanced understanding of both its physical properties and its pharmacological potential.
This guide provides field-proven, self-validating protocols for the safe handling, operational logistics, and disposal of this critical purine building block.
Pharmacological Hazard Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why we are protecting ourselves. 3-Benzyl-7-methylxanthine is a highly functionalized purine derivative used extensively as a precursor in the synthesis of potent A2A and A3 adenosine receptor (AR) antagonists[2]. These downstream tricyclic derivatives are actively investigated for the treatment of Parkinson's disease, asthma, and inflammatory conditions[2].
While the intermediate itself may possess lower receptor affinity than the final active pharmaceutical ingredient (API), systemic exposure to lipophilic xanthine derivatives can lead to unintended competitive antagonism at adenosine receptors, altering intracellular cAMP levels and causing central nervous system (CNS) or cardiovascular stimulation.
Pharmacological pathway of xanthine-derived adenosine receptor antagonists.
Quantitative PPE Selection Matrix
The physical state of the chemical and the scale of the operation dictate the required PPE. Fine purine powders are prone to electrostatic aerosolization, while solution-phase handling introduces the risk of solvent-mediated dermal absorption.
Operational Scale / State
Primary Hazard
Recommended PPE Configuration
Scientific Rationale (Causality)
Analytical (<100 mg)
Micro-aerosolization of dry powder.
Single nitrile gloves, standard lab coat, safety glasses. Handle in draft shield.
Low mass reduces systemic exposure risk. Primary goal is preventing cross-contamination.
Increased mass amplifies aerosol risk. Tyvek prevents powder accumulation on cotton cuffs.
Solution Phase (Toluene)
Solvent-enhanced skin permeation.
Heavy-duty fluoropolymer outer gloves, standard nitrile inner, splash goggles.
Toluene acts as a permeation enhancer for lipophilic benzyl-xanthines, driving them through the stratum corneum[2].
Reactive Phase (Oxidants)
Chemical burns & reactivity.
Flame-resistant (FR) lab coat, heavy neoprene gloves, face shield.
Reagents like nitronium tetrafluoroborate used for xanthine nitration are strong oxidants[3].
Operational Logistics & Workflow
Before executing any protocol, the operational workflow must be mapped to ensure that containment is maintained from the moment the reagent bottle is opened until the waste is sealed.
Workflow for PPE selection and safe handling of 3-benzyl-7-methylxanthine.
Context: Weighing solid 3-benzyl-7-methylxanthine for analytical or preparative use.
Environmental Control : Ensure the analytical balance is housed within a ventilated enclosure or draft shield. Causality : Purine powders hold static charges and easily aerosolize. Drafts from HVAC systems can disperse the powder into the operator's breathing zone.
PPE Donning : Don a standard lab coat, safety glasses, and double nitrile gloves. If handling >100 mg outside a ventilated enclosure, don a well-fitted N95 or P100 particulate respirator.
Static Mitigation : Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to transfer. Causality : Neutralizing the static charge prevents the powder from "jumping" off the spatula, ensuring precise weighing and preventing environmental contamination.
Validation Step : Observe the balance readout. A fluctuating mass indicates micro-drafts that could be dispersing the chemical. Do not proceed until the readout is stable, validating the containment system.
Context: Synthesizing tricyclic purine derivatives by reacting 3-benzyl-7-methylxanthine with dry AlCl3 in toluene at 70 °C[2].
Fume Hood Preparation : Lower the fume hood sash to the designated operational height. Purge the reaction vessel with inert gas (N2/Ar).
Advanced PPE Donning : Don heavy-duty fluoropolymer or thick nitrile outer gloves over standard inner nitrile gloves. Causality : Toluene is an aggressive non-polar solvent that rapidly degrades thin nitrile. If a splash occurs, the solvent will carry the dissolved lipophilic xanthine derivative directly through the skin barrier.
Reagent Addition : Suspend the 3-benzyl-7-methylxanthine in dry toluene, then carefully add dry AlCl3. Causality : AlCl3 is highly moisture-sensitive and generates corrosive HCl gas upon contact with ambient humidity[2]. The fume hood and chemical-resistant gloves protect against this secondary inhalation/corrosion hazard.
Validation Step : Inspect the outer gloves for any discoloration or swelling after reagent transfer. If swelling is observed, the solvent barrier has been compromised; replace the outer gloves immediately.
Context: Synthesizing 8-nitro derivatives using nitronium tetrafluoroborate in organic solvents[3].
Oxidant-Specific PPE : Replace standard lab coats with a Flame-Resistant (FR) coat. Ensure safety goggles (not just glasses) are worn. Causality : Nitronium tetrafluoroborate is a powerful nitrating agent[3]. Contact with standard cotton or synthetic blends can cause rapid oxidation or ignition.
Thermal Control : Perform the addition at the strictly specified elevated temperatures[3] using a blast shield.
Validation Step : Keep a neutralizing agent (e.g., mild bicarbonate solution) readily available. The presence of the neutralizer validates emergency preparedness before the reaction commences.
Protocol 4: Systematic Doffing & Decontamination
Context: Post-experiment cleanup and waste disposal.
Containment : Wipe down spatulas, balances, and fume hood surfaces with a solvent-dampened wipe (e.g., ethanol or isopropanol) to capture residual powder. Dispose of wipes in a designated hazardous solid waste container.
Outer Glove Removal : While still inside the fume hood, carefully peel off the outer gloves, turning them inside out to trap chemical residue inside the glove material. Causality : Removing outer gloves inside the hood prevents the dispersion of xanthine dust or solvent vapors into the general laboratory environment.
Sleeve and Coat Removal : Remove Tyvek sleeves (if used) and the lab coat.
Inner Glove Removal : Remove the inner gloves last and immediately wash hands with soap and water.
Validation Step : Visually inspect the hands and wrists. The absence of irritation or chemical residue validates the integrity of the double-glove system.